Copper iron sulfide (CuFeS2)
Description
Significance and Research Context of CuFeS2
The significance of CuFeS2 in academic research stems from its versatile properties and potential applications in various high-technology fields. As a semiconductor with a direct band gap of approximately 0.53 eV, it is a promising material for photovoltaic and photoelectric applications. nih.govjournalssystem.comresearchgate.net Its high optical absorption coefficient makes it an attractive candidate for thin-film solar cells. researchgate.net The compound is composed of abundant and non-toxic elements, positioning it as a cost-effective and environmentally benign alternative to many conventional semiconductor materials. researchgate.net
In addition to its optical and electronic properties, CuFeS2 is an antiferromagnetic semiconductor with a high Néel temperature, making it a subject of interest in the field of spintronics. bohrium.comacs.orgcore.ac.uk The potential to integrate its magnetic properties with its semiconducting nature opens up avenues for the development of novel electronic devices. core.ac.uk Furthermore, research has extended into its use in thermoelectric devices, where it can convert waste heat into electrical energy. nih.govrsc.org Other areas of investigation include its application as a catalyst for hydrogen evolution in water splitting and as an electrode material in supercapacitors. marquette.eduacs.orgrsc.org
Historical Perspective of CuFeS2 Scholarly Investigations
The scientific study of CuFeS2, or chalcopyrite, has evolved significantly over time. For centuries, it was primarily of interest to mineralogists and metallurgists due to its economic importance as the main source of copper, a role it has held since the Bronze Age. umn.edu Early scholarly work, therefore, focused on its geological occurrence, identification, and extraction processes. ufrgs.brresearchgate.net
The 20th century marked a shift towards understanding the fundamental physical and chemical properties of CuFeS2. Early studies in this period began to probe its crystal structure, confirming its tetragonal system. wikipedia.org The problem of its stoichiometry was a subject of discussion in the early to mid-20th century, with researchers debating whether observed variations in composition were intrinsic to the mineral. researchgate.net
The latter half of the 20th century saw the advent of more sophisticated analytical techniques, which enabled deeper investigations into its semiconducting and magnetic properties. Initial studies on its flotation behavior laid the groundwork for more efficient copper recovery processes, identifying key factors like pH and the role of various chemical reagents. mdpi.com As the demand for new electronic materials grew, so did the interest in CuFeS2's potential beyond its role as an ore. Research began to explore its photoelectric and thermoelectric capabilities, setting the stage for its contemporary applications.
The development of nanoscience and nanotechnology in the late 20th and early 21st centuries opened new frontiers for CuFeS2 research. Scientists began to synthesize and study CuFeS2 in nanocrystal and thin-film forms, revealing size-dependent properties and unlocking new potential applications in areas such as solar energy conversion and catalysis. imim.pl
Contemporary Research Challenges and Opportunities Pertaining to CuFeS2
Current research on CuFeS2 is vibrant and multifaceted, driven by the quest for sustainable energy solutions and advanced electronic materials. However, several challenges must be addressed to unlock its full potential.
One of the most significant challenges lies in the hydrometallurgical extraction of copper from chalcopyrite. The mineral is notoriously recalcitrant to leaching due to a phenomenon known as passivation, where a layer forms on the mineral's surface, hindering the dissolution process. dntb.gov.uaubc.ca Research indicates that this passivation layer can be composed of species such as elemental sulfur, polysulfides, or iron-containing compounds like jarosite and hematite. dntb.gov.uaubc.camdpi.com Overcoming this passivation is a key area of research, with studies exploring various leaching conditions and the role of other minerals like pyrite (B73398) in enhancing dissolution. ubc.ca
In the realm of materials science, the synthesis of pure, single-phase CuFeS2 can be challenging due to the stability of various other copper and iron sulfide (B99878) phases. nih.gov Developing reproducible synthesis methods for high-quality CuFeS2 nanocrystals and thin films is crucial for its application in electronic and optical devices.
Despite these challenges, the opportunities for CuFeS2 research are vast. In photovoltaics, CuFeS2 is being investigated as a hole transport material in perovskite solar cells, where it has been shown to improve both efficiency and stability. nih.govacs.org Research has demonstrated that modifying the surface of perovskite solar cells with CuFeS2 nanocrystals can increase power conversion efficiency from 18.64% to 20.17%. nih.govacs.orgresearchgate.net
The thermoelectric properties of CuFeS2 are another promising area. While its intrinsic thermoelectric performance is modest, nanostructuring and doping have been shown to significantly enhance its figure of merit (ZT), a key indicator of thermoelectric efficiency. nih.govrsc.org For instance, through optimized synthesis, a ZT value of 0.32 at 723 K has been achieved, a notable improvement for chalcopyrite-based materials. nih.gov
Furthermore, CuFeS2 is being explored as a cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical component of water splitting for hydrogen fuel production. marquette.eduacs.org Ultrathin CuFeS2 nanosheets with high-index facets have demonstrated remarkable HER activity, with a low onset potential of 28.1 mV and an overpotential of only 88.7 mV at a current density of 10 mA cm⁻². marquette.eduresearchgate.net In the field of energy storage, CuFeS2-based materials are showing promise as electrodes for supercapacitors, with some configurations achieving high specific capacitance. rsc.orgresearchgate.net A spherical CuFeS2@FeSe2 structure, for example, has demonstrated a specific capacity of 1306 A g⁻¹ at a current density of 2 A g⁻¹. rsc.org
Finally, the unique combination of antiferromagnetism and semiconducting properties in CuFeS2 presents significant opportunities in the emerging field of spintronics. core.ac.ukresearchgate.netarxiv.org Its high Néel temperature and compatibility with silicon-based technologies make it a compelling candidate for the development of new spin-based electronic devices. core.ac.ukresearchgate.net
Detailed Research Findings
Table 1: Thermoelectric Properties of CuFeS2
| Material | Synthesis/Processing Method | Maximum ZT Value | Temperature (K) | Reference |
|---|---|---|---|---|
| Undoped CuFeS2 | Mechanical Alloying and Hot Pressing | 0.32 | 723 | nih.gov |
| Cu1-xCrxFeS2 (x=0.08) | - | 0.31 | 673 | rsc.org |
| Nano-CuFeS2 | - | ~0.28 | 623 | researchgate.net |
| CuFeSe0.4S1.6 | Solid Solution | 0.276 | 623 | mdpi.com |
| Nanostructured CuFeS2 (predicted) | - | 0.8 | 700 | aip.org |
Table 2: Performance of CuFeS2 in Energy Applications
| Application | Material/Device Structure | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Perovskite Solar Cell | Perovskite surface modified with CuFeS2 nanocrystals | Power Conversion Efficiency | 20.17% | nih.govacs.orgresearchgate.net |
| Hydrogen Evolution Reaction (HER) | Ultrathin metallic CuFeS2 nanosheets | Overpotential at 10 mA cm⁻² | 88.7 mV | marquette.eduresearchgate.net |
| Supercapacitor | Spherical CuFeS2@FeSe2 electrode | Specific Capacity at 2 A g⁻¹ | 1306 A g⁻¹ | rsc.org |
| Supercapacitor | Binder-free CuFeS2 electrode | Specific Capacitance at 10 mV/s | 537 F/g | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
12015-76-8 |
|---|---|
Molecular Formula |
CuFeS2 |
Molecular Weight |
183.5 g/mol |
IUPAC Name |
copper;iron(2+);disulfide |
InChI |
InChI=1S/Cu.Fe.2S/q2*+2;2*-2 |
InChI Key |
DVRDHUBQLOKMHZ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Fe+2].[Cu+2] |
Canonical SMILES |
[S-2].[S-2].[Fe+2].[Cu+2] |
Origin of Product |
United States |
Fundamental Theoretical and Computational Investigations of Cufes2
Electronic Structure Elucidation of CuFeS2
The electronic structure of copper iron sulfide (B99878) (CuFeS2), also known as chalcopyrite, is fundamental to understanding its diverse physical and chemical properties. Theoretical and computational studies have been instrumental in deciphering the complex interplay of its constituent elements.
Band Structure and Density of States (DOS) Analysis
Theoretical calculations reveal that the valence bands of CuFeS2 are primarily composed of the 3s and 3p orbitals of sulfur, along with the 3d orbitals of both copper and iron. arxiv.org Specifically, the lower valence bands, from approximately -13.91 to -12.40 eV, originate from the 3s orbitals of sulfur. arxiv.org The bands in the energy range of -5.69 to -3.39 eV are mainly composed of the 3p orbitals of sulfur, with contributions from the 3d orbitals of copper and iron. arxiv.org The region from -2.97 eV up to the Fermi level is dominated by the 3d orbitals of copper and iron, with some mixing from the 3s and 3p orbitals of sulfur. arxiv.org
Analysis of the projected density of states (PDOS) indicates that the valence band maximum is primarily composed of Cu 3d and S 3p states, while the conduction band minimum is mainly formed by Fe 3d and S 3p states. journalssystem.com The electronic structure is characterized by a semi-ionic model, featuring localized, ionic Fe-d electrons and more covalent Cu-d-S-2p interactions. scispace.com The density of states (DOS) analysis shows that the combined valence 3p-S and 3d-Cu bands in CuFeS2 have a width of about 5.5 eV. scispace.com
Hybridization Phenomena (e.g., Fe-3d, Cu-3s, S-3p Interactions)
Significant hybridization occurs between the atomic orbitals of the constituent elements in CuFeS2. There is strong hybridization between the Fe 3d and S 3p orbitals, which is more pronounced than the hybridization between Cu 3d and S 3p states. journalssystem.combibliotekanauki.pl This strong Fe-S interaction imparts a significant covalent character to the Fe-S bonds. journalssystem.combibliotekanauki.pl The Cu-S bonds also exhibit a mixed ionic and covalent character. scispace.com
The electronic structure reveals that the iron d-orbitals hybridize with the p-orbitals of sulfur atoms to form an intermediate band located between the occupied valence band (composed of Cu 3d and S 3p orbitals) and the unoccupied conduction band (composed of Cu 4s and Fe 4s states). kashanu.ac.ir The dispersion of the Cu 3d states is primarily due to the t2 states, whose orbitals are directed towards the Cu-S bonds, further indicating covalent Cu-S interactions. scispace.com The slight hybridization between the 3d-Fe and 3p-S states is responsible for the observed magnetic moment on the iron ions being lower than the value expected for a purely ionic Fe3+ ion. aip.org
Band Gap Determination and Characterization (Direct vs. Indirect)
The nature and value of the band gap in CuFeS2 have been a subject of considerable investigation, with both experimental measurements and theoretical calculations yielding a range of values. Experimental optical absorption studies have identified a band gap of approximately 0.5 eV to 0.6 eV. scispace.comresearchgate.netmdpi.com Some studies using different techniques have reported values as high as 2.6 eV. scispace.com
Theoretical calculations have shown that the band gap of CuFeS2 is sensitive to the computational methodology employed. Early calculations using the Local Density Approximation (LDA) incorrectly predicted CuFeS2 to be a non-magnetic metal. scispace.com The Generalized Gradient Approximation (GGA) predicted a very small indirect band gap of around 0.1 eV. scispace.com More advanced methods have provided results in better agreement with experimental findings. For instance, GGA+U calculations, which include an on-site Coulomb repulsion term (U), have yielded band gaps of 0.53 eV (with U=2.0 eV) and 0.552 eV (with U=3 eV). journalssystem.comresearchgate.net Hybrid functional calculations have also been used, with one study reporting a band gap of 1.8 eV. scispace.com
There is also discussion in the literature regarding whether the band gap is direct or indirect. Some computational studies suggest an indirect band gap, with the valence band maximum and conduction band minimum located at different points in the Brillouin zone. journalssystem.comscispace.com For example, one study found the valence band maximum at the F-point and the conduction band minimum at the G-point. journalssystem.com However, other first-principles calculations have indicated that CuFeS2 is a direct bandgap semiconductor. scielo.br
First-Principles Computational Methodologies (DFT, GGA+U, Hybrid Functionals)
The accurate theoretical description of CuFeS2's electronic structure has necessitated the use of sophisticated first-principles computational methodologies due to the strong electronic correlation effects associated with the Fe 3d electrons. scispace.com
Density Functional Theory (DFT) forms the basis of these investigations. journalssystem.comacs.orgaip.org However, simpler approximations within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) , have proven to be insufficient for accurately describing CuFeS2. scispace.comresearchgate.netaip.org LDA, for instance, fails to predict the correct non-magnetic metallic ground state, while GGA significantly underestimates the band gap. scispace.com
To address these shortcomings, more advanced methods have been employed:
GGA+U: This method adds an on-site Coulomb repulsion term (U) to the GGA functional to better account for the strong correlation of the Fe 3d electrons. journalssystem.comresearchgate.net The choice of the U value is crucial for obtaining accurate results. For example, a U value of 2.0 eV on the Fe 3d orbitals in an antiferromagnetic calculation yielded a band gap of 0.53 eV, which is in good agreement with experimental values of ~0.5 eV. journalssystem.com Another study found that a U value of 3 eV for the 3d state of Fe resulted in good agreement with experimental lattice constants. researchgate.net
Hybrid Functionals: These functionals, such as B3LYP, mix a portion of the exact Hartree-Fock exchange with the DFT exchange-correlation functional. scispace.comaip.orgaip.org Hybrid functionals have been shown to provide a reliable description of the geometric parameters, band structures, and magnetic properties of strongly correlated materials. aip.orgaip.org One study using the B3LYP functional calculated a band gap of 1.8 eV for CuFeS2. scispace.com
Meta-GGA Functionals: More recently, meta-GGA functionals like r2SCAN and rMGGAC have been shown to perform well in predicting the properties of chalcopyrites, offering a good balance between accuracy and computational cost compared to hybrid functionals. nih.gov
These advanced computational methods are essential for capturing the complex electronic interactions and achieving a quantitative understanding of the electronic structure of CuFeS2. scispace.comresearchgate.net
Magnetic Properties Theory and Modeling of CuFeS2
Antiferromagnetic Order and Néel Transition Phenomena
Copper iron sulfide (CuFeS2) is recognized as an antiferromagnetic semiconductor. acs.org The magnetic properties are primarily attributed to the magnetic moments of the Fe3+ ions. nih.gov Theoretical calculations and experimental data confirm that the ground state of CuFeS2 is antiferromagnetic. scispace.comaip.org In this state, the magnetic moments of the iron atoms are aligned in parallel within atomic layers perpendicular to the crystallographic c-axis, and these layers are coupled antiferromagnetically to adjacent layers. aip.orgaip.org
The transition from the antiferromagnetic to a paramagnetic state occurs at the Néel temperature (T_N). Experimental determinations of the Néel temperature for CuFeS2 vary, with reported values around 550°C (823 K) and (815±3)°K. nih.govjps.or.jpresearchgate.net One study notes that the tetragonal structure of chalcopyrite undergoes a phase transition at a Néel temperature of 823 K, leading to disorder between the copper and iron ions. mdpi.com
Theoretical modeling using DFT-based methods has been employed to investigate the magnetic structure. acs.org These calculations have been used to determine the exchange coupling constants, which are then used in classical Monte Carlo simulations to model magnetic susceptibility. acs.org Such simulations have shown successful agreement with experimental data at temperatures above approximately 170 K. acs.org It has been inferred from these studies that the copper atoms remain in a diamagnetic state in this temperature range, although some spin delocalization from neighboring iron atoms can result in a non-negligible spin density on the copper atoms at high temperatures. acs.org Interestingly, neutron diffraction experiments have suggested a phase transition at around 50 K, which has been attributed to the emergence of magnetic moments on the copper ions that order antiferromagnetically at lower temperatures. acs.org
Spin-Polarized Electronic Band Structure
Copper iron sulfide (CuFeS₂) is an antiferromagnetic semiconductor belonging to a magnetic symmetry class that makes it a compelling material for spintronics applications. researchgate.net A key feature revealed by ab initio calculations is the presence of spin-polarized electron bands. researchgate.net This property, more typical of ferromagnetic materials, arises in CuFeS₂ because its magnetic sublattices are related by non-symmorphic symmetries, rather than a combination of time-reversal and inversion symmetry. researchgate.net
Computational studies of the electronic band structure consistently show it to be strongly anisotropic. researchgate.net The valence band maximum (VBM) is located at the X-point of the Brillouin zone, while the conduction band minimum (CBM) is found at the N-point. researchgate.net Analysis of the atom-decomposed density of states indicates that the valence band is predominantly composed of Copper (Cu) 3d and Sulfur (S) 3p orbitals. In contrast, the conduction bands are dominated by Iron (Fe) 3d and Sulfur (S) 3p orbitals. researchgate.net This suggests that the conduction band electrons are more strongly coupled to the localized magnetic moments of the iron atoms, making the spin polarization of the conduction band particularly significant. researchgate.net The conduction band minima, in particular, are shown to host these spin-polarized electron bands. researchgate.net
Theoretical Approaches to Anomalous Hall Effect in CuFeS₂
The anomalous Hall effect (AHE) is a phenomenon typically observed in ferromagnetic materials, where an electric voltage is generated in the direction perpendicular to both the electric current and the material's magnetization. Theoretical investigations have shown that the specific crystal and magnetic symmetry of CuFeS₂ allows for a non-zero AHE, despite its antiferromagnetic nature. researchgate.net
This possibility arises because CuFeS₂ lacks the composite symmetries—such as combined time-reversal and inversion symmetry or time-reversal and translation symmetry—that would force the anomalous Hall conductivity to vanish in conventional collinear antiferromagnets. researchgate.net Its magnetic crystal structure belongs to the type-I Shubnikov class, which generally permits both spin-polarized bands and the AHE. researchgate.net The theoretical framework for understanding the AHE is often based on the Kubo formalism. researchgate.net For CuFeS₂, first-principles calculations confirm that its symmetry allows for the effect, positioning it as a material of interest for exploring unconventional transport phenomena in antiferromagnetic systems. researchgate.net
Computational Predictions of Magnetic Moments
Computational studies using first-principles calculations based on density functional theory (DFT) have been crucial in characterizing the magnetic ground state of CuFeS₂. These calculations confirm that the compound is an antiferromagnet, with spin moments localized on the Fe ions. researchgate.net The magnetic ordering consists of ferromagnetic coupling within the atomic layers parallel to the crystallographic a-b plane, with opposing spin alignment along the c-axis. researchgate.net
Different computational methods have yielded slightly different values for the magnetic moment per Fe atom, but they are generally in good agreement with experimental results. For instance, using the GGA+U formalism with a U value of 3 eV for the Fe 3d states, the calculated magnetic moment is 3.64 µB per Fe atom. researchgate.net Other studies report values such as +3.93 and -3.93 µB for the two Fe atoms in the unit cell. researchgate.net These predicted moments are consistently lower than the expected value for an isolated high-spin Fe³⁺ ion, which points to a degree of hybridization between the Fe 3d and S 3p orbitals. researchgate.net DFT-based methods have also been employed to investigate low-energy magnetically excited states to deduce exchange coupling constants. acs.org
Table 1: Computationally Predicted Magnetic Moments for Fe in CuFeS₂ This table is interactive. You can sort and filter the data.
| Computational Method | Predicted Magnetic Moment (µB per Fe atom) |
|---|---|
| GGA+U (U=3 eV) | 3.64 |
Structural Dynamics and Stability from Theoretical Perspectives
Lattice Dynamics and Phonon Dispersion Relations
The vibrational properties and structural stability of CuFeS₂ have been investigated through computational lattice dynamics. aip.org The phonon dispersion curves and the corresponding phonon density of states (DOS) have been calculated using density functional perturbation theory. aip.orgaip.org These calculations show no imaginary frequencies in the phonon branches, which indicates that the tetragonal chalcopyrite structure is dynamically stable. aip.org
The atom-projected phonon DOS reveals distinct contributions from each element to the vibrational modes. aip.org
Acoustic Modes: These low-frequency vibrations are largely dominated by the movements of the heavier Copper (Cu) atoms. aip.org
Low-Energy Optical Modes: Iron (Fe) atoms provide the largest contribution to the optical modes at lower energies. aip.org
High-Frequency Optical Modes: The high-frequency optical vibrations are primarily associated with the lightest element, Sulfur (S). aip.org
These findings also suggest that the Fe-S bond is stiffer than the Cu-S bond. aip.org Such detailed understanding of the lattice dynamics is essential for accurately modeling thermodynamic properties like thermal conductivity. aip.org
Elastic Properties and Anisotropy Predictions
First-principles calculations have been used to determine the single-crystal elastic constants of CuFeS₂. researchgate.net From these constants, mechanical properties such as the bulk modulus (B), shear modulus (G), and Young's modulus (E) can be derived. researchgate.netacs.org The calculated elastic constants confirm that CuFeS₂ is mechanically stable in its chalcopyrite structure. researchgate.netgazi.edu.tr
The calculated bulk modulus of 87.1 GPa shows good agreement with experimental values. researchgate.net However, the analysis of the directional dependence of the elastic moduli reveals significant elastic anisotropy. researchgate.netgazi.edu.tr This means that the material's response to mechanical stress depends on the direction of the applied force. The universal anisotropy index (Aᵁ), which quantifies the degree of anisotropy, deviates from zero, confirming the anisotropic nature of the crystal. acs.org
Table 2: Predicted Elastic Properties of Polycrystalline CuFeS₂ This table is interactive. You can sort and filter the data.
| Property | Calculated Value |
|---|---|
| Bulk Modulus (B) | 87.1 GPa |
| Shear Modulus (G) | 21.0 GPa |
Phase Transition Mechanisms and Thermodynamics (Computational)
Computational methods based on DFT are instrumental in studying the thermodynamic properties and phase stability of CuFeS₂. researchgate.net Investigations into temperature-dependent properties have been performed using density functional perturbation theory to evaluate parameters like volume expansion and specific heat as a function of temperature. researchgate.net
CuFeS₂ is known to undergo a phase transformation from its tetragonal structure to a cubic phase at high temperatures. researchgate.net While detailed mechanistic studies are complex, computational approaches can predict phase stability under various conditions. For example, DFT calculations can determine the relative energies of different crystal polymorphs as a function of pressure and temperature, thereby predicting transition pressures and temperatures. nih.gov This is achieved by comparing the calculated Helmholtz free energies, which include contributions from lattice vibrations (phonons), for the different phases. mdpi.com Furthermore, computational models are used to calculate key thermodynamic transport properties, such as the lattice thermal conductivity, by assessing anharmonic interatomic force constants. aip.org
Advanced Synthesis Methodologies for Cufes2 Materials
Wet Chemical Approaches to CuFeS₂ Synthesis
Wet chemical methods offer a versatile and low-cost approach to the synthesis of CuFeS₂ nanoparticles and other nanostructures. These methods allow for precise control over reaction parameters, enabling the tailoring of the material's properties.
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal synthesis are prominent wet chemical techniques for producing crystalline CuFeS₂ materials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. ijraset.comcambridge.org
The hydrothermal method has been successfully employed to synthesize uniform CuFeS₂ nanoparticles. researchgate.netimim.pl For instance, CuFeS₂ nanoparticles with a size range of 20-40 nm have been produced via a simple hydrothermal process. researchgate.netimim.pl In a typical procedure, precursors like copper chloride (CuCl₂), ferric chloride (FeCl₃·6H₂O), and thiourea (B124793) ((NH₂)₂CS) are dissolved in water and heated in a Teflon-lined stainless steel autoclave. ijraset.com The reaction temperature and time are critical parameters that influence the crystallinity, size, and morphology of the resulting nanoparticles. cambridge.org Researchers have demonstrated that hydrothermal treatment can lead to smaller particle sizes by hindering particle growth. mdpi.com For example, one study reported the synthesis of CuFeS₂ nanoparticles with an average size of 14 nm at 180°C for 12 hours. ijraset.com
Solvothermal synthesis offers additional control over the product's characteristics by utilizing organic solvents, which can also act as capping agents or structure-directing agents. cambridge.org This method has been used to produce CuFeS₂ ultrafine powders and nanorods. cambridge.orgcolab.ws By using coordinating solvents like ethylenediamine (B42938) or pyridine, single-crystalline CuFeS₂ with preferential orientation can be obtained at temperatures between 200-250°C. cambridge.org The choice of solvent plays a crucial role in the formation and morphology of the final product. For instance, the use of ethylenediamine has been shown to be important in the formation of CuFeS₂ nanowires. researchgate.net
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis of CuFeS₂
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
| Solvent | Water | Organic Solvents (e.g., ethylenediamine, pyridine) |
| Typical Temperature | 180°C - 200°C | 150°C - 250°C |
| Typical Products | Nanoparticles, Nanorods | Ultrafine powders, Nanowires, Nanocrystals |
| Key Advantages | Environmentally friendly, simple | Better control over morphology and crystallinity |
Thermal Injection and One-Pot Facile Methods
Thermal injection, also known as the hot injection method, and one-pot facile methods are other effective wet chemical routes for synthesizing CuFeS₂ nanocrystals. These techniques are valued for their simplicity and ability to produce monodisperse nanoparticles with controlled size and shape.
The thermal injection method involves the rapid injection of a precursor solution into a hot solvent containing other reactants. This rapid injection induces a burst of nucleation, which is followed by slower crystal growth, leading to a narrow size distribution of the resulting nanocrystals. While specific examples for CuFeS₂ are part of broader research, the general principle is widely applied in nanocrystal synthesis.
One-pot facile methods, as the name suggests, involve combining all reactants in a single vessel and heating the mixture to a specific temperature for a set duration. kashanu.ac.ir This approach simplifies the synthesis process and is highly reproducible. For example, monodisperse CuFeS₂ nanoparticles have been synthesized by dissolving copper chloride, ferric chloride, and thiourea as precursors in oleylamine (B85491) (OLA) or a combination of OLA with oleic acid (OA) and 1-octadecene (B91540) (ODE). kashanu.ac.ir The reaction temperature and the choice of solvents and capping agents are critical in controlling the phase, size, and morphology of the CuFeS₂ nanocrystals. kashanu.ac.ir Research has shown that by controlling the synthesis temperature between 150°C and 270°C and using different solvent combinations, the crystal structure of CuFeS₂ can be tuned from wurtzite to chalcopyrite. kashanu.ac.ir
Table 2: Influence of Reaction Parameters in One-Pot Synthesis of CuFeS₂
| Parameter | Effect on CuFeS₂ Nanocrystals |
| Temperature | Influences crystal structure (wurtzite vs. chalcopyrite) and morphology. kashanu.ac.ir |
| Solvent/Capping Agent | Affects morphology (hexagonal vs. trigonal shapes) and size distribution. kashanu.ac.ir |
| Reaction Time | Primarily affects crystal growth and size. kashanu.ac.ir |
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reactants, leading to a significant reduction in reaction time compared to conventional heating methods.
This approach has been successfully used to synthesize pure tetragonal chalcopyrite CuFeS₂ nanoparticles. researchgate.net In a typical microwave-assisted synthesis, precursors such as copper acetate, ferric chloride, and L-cysteine are dissolved in a solvent like ethylene (B1197577) glycol and subjected to microwave irradiation. researchgate.netresearchgate.net The rapid and uniform heating provided by microwaves promotes fast nucleation and growth of nanoparticles. One study reported the synthesis of sub-10 nm CuFeS₂ nanocrystals within a few minutes using a microwave-assisted technique. acs.org This method can produce large-scale quantities of ligand-free nanocrystals, which is advantageous for certain applications. acs.org
The morphology of the synthesized nanoparticles can be influenced by the synthesis parameters. For instance, scanning electron microscopy has shown that aggregates of nanocrystals can form as flakes during microwave-assisted synthesis, which can then be dispersed into sub-10 nm nanoparticles by sonication. acs.org
Solid-State and Vapor-Phase Synthesis Routes
Solid-state and vapor-phase synthesis methods provide alternative pathways to produce CuFeS₂ materials, particularly in bulk form or as thin films.
Mechanochemical Alloying and Hot Pressing
Mechanochemical alloying, often performed using a high-energy ball mill, is a solid-state synthesis technique that involves the mechanical mixing and reaction of elemental powders. This method is a rapid and solvent-free route for producing nanocrystalline materials.
Nanocrystalline CuFeS₂ particles have been successfully synthesized by high-energy milling of copper, iron, and sulfur elements in a planetary mill. researchgate.net The intense mechanical energy supplied during milling induces chemical reactions between the constituent elements, leading to the formation of the desired compound. Studies have shown that CuFeS₂ nanoparticles with a tetragonal structure and a mean crystallite size of about 38 nm can be obtained after just 60 minutes of milling. researchgate.net High-resolution transmission electron microscopy has revealed the presence of nanocrystals in the size range of 5-30 nm that tend to form agglomerates. researchgate.net
Hot pressing is a technique that combines heat and pressure to densify powders and form bulk materials. In the context of CuFeS₂ synthesis, hot pressing can be used as a post-synthesis step to consolidate nanocrystalline powders produced by methods like mechanochemical alloying, resulting in dense bulk samples with tailored microstructures.
Thin Film Deposition Techniques
For applications in electronic and optoelectronic devices, the deposition of CuFeS₂ as a thin film is often required. Various vapor-phase deposition techniques can be employed for this purpose.
One such technique is cathodic cylindrical plasma deposition . While specific research on the application of this particular method for CuFeS₂ is not extensively detailed in the provided context, it falls under the broader category of physical vapor deposition (PVD) techniques. PVD methods involve the generation of a vapor of the material to be deposited, which then condenses on a substrate to form a thin film. Other PVD techniques that could be analogous include sputtering and thermal evaporation.
The synthesis of CuFeS₂ thin films allows for the control of film thickness, composition, and crystalline quality, which are critical for device performance. The choice of deposition technique and parameters will significantly impact the properties of the resulting thin film.
Nanostructure Fabrication and Morphology Control of CuFeS2
The ability to precisely control the morphology of CuFeS2 nanostructures is paramount for tuning their optical, electronic, and magnetic properties. Researchers have developed a range of methods to produce diverse nanoscale architectures, from zero-dimensional quantum dots to one-dimensional nanowires and two-dimensional nanoflakes.
Synthesis of Quantum Dots and Nanocrystals
The synthesis of CuFeS2 quantum dots (QDs) and nanocrystals has garnered significant attention due to their quantum confinement effects, which lead to size-tunable band gaps. nih.govresearchgate.netresearchgate.net These nanomaterials are typically produced through colloidal synthesis methods, such as the hot-injection technique. wiley.com This approach involves the rapid injection of precursors into a hot solvent, leading to the nucleation and growth of nanocrystals. wiley.com
For instance, a simplified colloidal hot-injection synthesis has been reported for producing CuFeS2 QDs with absorption tunable from the visible to the infrared region. wiley.com Another study detailed the synthesis of CuFeS2 QDs with a tunable band gap spanning from 0.5 to 2 eV (corresponding to wavelengths of 600–2500 nm). nih.govresearchgate.net While the as-prepared CuFeS2 QDs are often non-emissive, creating core/shell structures, such as CuFeS2/CdS, can result in high quantum yields exceeding 80%. nih.govresearchgate.net
The first hydrothermal synthesis of CuFeS2 nanocrystals was reported in 1991, yielding particles with a size of 5–9 nm using iron oxide particles as the iron source. wiley.com More contemporary methods, like facile solution-phase synthesis, have produced chalcopyrite CuFeS2 nanocrystals with an average diameter of 6.4 nm. researchgate.net These nanocrystals exhibit enhanced thermoelectric properties due to quantum confinement. researchgate.net
Table 1: Synthesis Methods for CuFeS2 Quantum Dots and Nanocrystals
| Synthesis Method | Particle Size | Key Features |
|---|---|---|
| Colloidal Hot-Injection | Tunable | Allows for tunable absorption in the visible to infrared range. wiley.com |
| Colloidal Hot-Injection | - | Can produce highly luminescent core/shell (e.g., CuFeS2/CdS) structures. nih.govresearchgate.net |
| Hydrothermal | 5–9 nm | One of the earliest reported methods for CuFeS2 nanocrystal synthesis. wiley.com |
| Facile Solution-Phase | 6.4 nm | Yields nanocrystals with enhanced thermoelectric performance. researchgate.net |
| Mechanochemical | 5–30 nm | A rapid, high-energy milling process for producing nanocrystalline particles. researchgate.net |
Controlled Growth of Nanoparticles (Spherical, Pyramidal, Plate-like)
The morphology of CuFeS2 nanoparticles can be meticulously controlled by adjusting synthesis parameters. Various shapes, including spherical, pyramidal, and plate-like structures, have been successfully fabricated.
Hydrothermal methods are widely employed for their ability to control the size, morphology, and crystallinity of the resulting nanoparticles. ijraset.com In this technique, precursor materials react in an aqueous solution under elevated temperature and pressure, facilitating controlled nucleation and growth. ijraset.com One-pot synthesis methods have also proven effective. For example, by using oleylamine (OLA) or a mixture of OLA with oleic acid (OA) and 1-octadecene (ODE) at 210°C, researchers have produced well-controlled triangular pyramidal, semi-hexagonal, and hexagonal CuFeS2 nanoparticles with sizes around 20-25 nm. kashanu.ac.irkashanu.ac.ir
The shape of the nanoparticles is influenced by factors such as the functional groups of the solvents and the reaction temperature and time. kashanu.ac.ir For instance, the use of a CuS template in a template-mediated method has been shown to produce hexagonal nanoplates of CuFeS2 with particle sizes ranging from 90 to 120 nm. bohrium.com Other research has demonstrated the preparation of spherical and oval-shaped copper-iron sulfide (B99878) nanoparticles from dithiocarbamate (B8719985) complexes. malayajournal.org
Fabrication of Nanorods, Nanowires, and Nanoflakes
One-dimensional (1D) and two-dimensional (2D) CuFeS2 nanostructures, such as nanorods, nanowires, and nanoflakes, have also been synthesized for various applications. These elongated or flattened structures can offer unique advantages in terms of charge transport and surface area.
A solventothermal process has been utilized to synthesize single-crystal CuFeS2 nanowires. kashanu.ac.ir This method is similar to the hydrothermal route but uses a non-aqueous solvent. The synthesis of various nanostructures, including nanorods and spherical particles, has been explored for applications in photovoltaics and thermoelectric devices. researchgate.net
Microwave-assisted synthesis has emerged as a rapid and efficient method for producing CuFeS2 nanostructures. One such technique yielded CuFeS2 flakes with a thickness of approximately 10–12 nm. nih.gov These flakes were found to be composed of sub-10 nm CuFeS2 nanoparticles. nih.gov Another study reported the solvothermal synthesis of CuFeS2 nanoflakes, highlighting their potential as electrode materials for supercapacitors. ijraset.com
Influences of Synthetic Parameters on CuFeS2 Formation
The formation and properties of CuFeS2 nanostructures are highly sensitive to the specific conditions of the synthesis process. The choice of precursors, their stoichiometry, and the physical parameters of the reaction environment all play crucial roles in determining the final product's characteristics.
Role of Precursor Chemistry and Stoichiometry
The selection of copper, iron, and sulfur precursors is a fundamental aspect of CuFeS2 synthesis. Common precursors include copper chloride (CuCl or CuCl2), iron chloride (FeCl3), and thiourea (SC(NH2)2) as a sulfur source. kashanu.ac.irabjol.org.et The stoichiometry of these precursors is critical for obtaining the desired phase and composition.
For instance, in a template-mediated synthesis of CuFeS2 nanoplates, the magnetic properties could be tuned by varying the iron content. bohrium.com Similarly, investigations into the thermoelectric performance of hydrothermally synthesized CuFeS2 have shown that controlling the Cu/Fe ratio is essential. bohrium.com The evolution of the Fe to Cu molar ratio during synthesis can be tracked to ensure the formation of phase-pure chalcopyrite. acs.org Studies have shown that an initial copper-rich phase can transition to pure chalcopyrite as the reaction progresses and the Fe:Cu ratio approaches 1:1. acs.org
The use of single-source precursors, such as dithiocarbamate complexes containing both the metal and sulfur, offers an alternative route to forming copper-iron sulfide nanoparticles. malayajournal.org
Impact of Temperature, Pressure, and Reaction Kinetics
Temperature is one of the most influential parameters in the synthesis of CuFeS2. It directly affects the reaction kinetics, crystal structure, and morphology of the resulting nanoparticles. For example, the crystal structure of CuFeS2 can be transitioned from wurtzite to the more common chalcopyrite phase by increasing the synthesis temperature from 150 °C to 270 °C. kashanu.ac.ir However, temperatures exceeding 270 °C can lead to the decomposition of CuFeS2 into other copper sulfide phases like Cu2-xS. kashanu.ac.ir
Hydrothermal and solvothermal methods inherently rely on elevated temperatures and the corresponding autogenous pressure to drive the reaction. ijraset.com The controlled environment within the reaction vessel facilitates the formation of well-defined crystalline structures. ijraset.com Reaction time is also a critical factor that influences the growth and phase purity of the nanocrystals. In both time- and temperature-series experiments, it has been observed that initial mixed phases of copper sulfides can transform into pure chalcopyrite CuFeS2 with increased reaction time and temperature. acs.org
Microwave-assisted synthesis provides a method for rapid heating, which can significantly shorten reaction times. nih.govabjol.org.et For example, a one-pot microwave irradiation protocol can synthesize CuFeS2 nanoparticles in as little as 10 minutes at a controlled temperature of 170 °C. abjol.org.et The reaction kinetics in this method are accelerated by the efficient and uniform heating provided by microwave energy.
Table 2: Influence of Synthetic Parameters on CuFeS2 Nanostructure Formation
| Parameter | Influence | Examples |
|---|---|---|
| Precursor Stoichiometry | Controls phase purity and properties. | Varying the Fe content tunes the magnetic properties of nanoplates. bohrium.com Controlling the Cu/Fe ratio is crucial for thermoelectric performance. bohrium.com |
| Temperature | Affects crystal structure, morphology, and potential decomposition. | Increasing temperature from 150°C to 270°C can change the crystal structure from wurtzite to chalcopyrite. kashanu.ac.ir Temperatures above 270°C can cause decomposition. kashanu.ac.ir |
| Reaction Time | Influences particle growth and phase purity. | Longer reaction times can lead to the transformation of mixed phases into pure chalcopyrite. acs.org |
| Pressure | A key factor in hydrothermal/solvothermal synthesis. | Elevated pressure in a closed system facilitates the formation of crystalline nanoparticles. ijraset.com |
| Solvent/Capping Agent | Controls nanoparticle shape and stability. | The use of oleylamine (OLA) versus a mixture of OLA and oleic acid (OA) can influence the resulting nanoparticle shape (e.g., hexagonal vs. triangular). kashanu.ac.ir |
Mentioned Compounds
Effects of Solvents and Capping Agents
The synthesis of copper iron sulfide (CuFeS2), or chalcopyrite, nanocrystals is significantly influenced by the choice of solvents and capping agents, which play a crucial role in determining the phase, size, and morphology of the final product. kashanu.ac.irresearchgate.net A combination of coordinating solvents, non-coordinating solvents, and capping agents is often employed in methods like one-pot heating or solvothermal synthesis to achieve desired nanoparticle characteristics. kashanu.ac.irsharif.edu
Commonly used chemicals include oleylamine (OLA), oleic acid (OA), and 1-octadecene (ODE), which serve as a coordinating solvent, capping agent, and non-coordinating solvent, respectively. kashanu.ac.irresearchgate.net OLA, a coordinating solvent, can also act as a capping agent and has been shown to stabilize the wurtzite crystal structure of CuFeS2, particularly at lower synthesis temperatures. kashanu.ac.irresearchgate.net The presence of OLA is crucial in the formation of monodispersed CuFeS2 nanocrystals. semanticscholar.org
The ratio of these solvents and agents has a direct impact on the resulting nanoparticle morphology. For instance, the use of OLA alone or in combination with OA and ODE can produce triangular pyramidal, semi-hexagonal, and hexagonal shapes. kashanu.ac.irresearchgate.net The addition of OA, a capping agent, has been found to stabilize the chalcopyrite structure. kashanu.ac.ir Increasing the ratio of OA to OLA can promote the formation of the chalcopyrite phase over the wurtzite structure. researchgate.netresearchgate.net This is because the functional groups of the solvents and capping agents influence the free surface energy, which in turn dictates the shape of the nanocrystals. kashanu.ac.ir
The reaction temperature is another critical parameter that, in conjunction with the solvent system, controls the crystal phase. kashanu.ac.ir For example, in a system using OLA, the crystal structure of CuFeS2 can be transitioned from wurtzite to chalcopyrite by increasing the temperature from 150 °C to 270 °C. kashanu.ac.ir The use of a non-coordinating solvent like ODE can further refine the morphology of the nanocrystals. kashanu.ac.ir
Other solvent systems and capping agents have also been explored. Ethylenediamine, for instance, can act as both a solvent and a capping agent, preventing the aggregation of CuFeS2 particles. imim.pl The use of diethylene glycol, polyethylene (B3416737) glycol 600, and ammonium (B1175870) hydroxide (B78521) as a solvent mixture has been shown to yield the chalcopyrite structure, while replacing this mixture with ethylene diamine can result in a mix of wurtzite and chalcopyrite phases. sharif.edu The choice of precursors, such as copper chloride (CuCl), iron trichloride (B1173362) (FeCl3), and thiourea, dissolved in these solvent systems, is also a key factor in the synthesis process. kashanu.ac.irresearchgate.net
Table 1: Influence of Solvents and Capping Agents on CuFeS2 Nanocrystal Synthesis This table is interactive. Click on the headers to sort the data.
| Solvent/Capping Agent System | Key Synthesis Parameters | Resulting CuFeS2 Properties | Reference |
|---|---|---|---|
| Oleylamine (OLA) | Lower temperatures (e.g., 150°C) | Wurtzite crystal structure, elongated nanocrystals | kashanu.ac.ir |
| OLA, Oleic Acid (OA), 1-Octadecene (ODE) | Higher temperatures (e.g., 210-270°C), increased OA:OLA ratio | Chalcopyrite crystal structure, triangular pyramidal, semi-hexagonal, and hexagonal shapes (~20-25 nm) | kashanu.ac.irresearchgate.net |
| Ethylenediamine | Hydrothermal method | Uniform particles (20-40 nm), acts as both solvent and capping agent | imim.pl |
| Diethylene glycol, Polyethylene glycol 600, Ammonium hydroxide | Solvothermal method | Chalcopyrite structure | sharif.edu |
| Ethylene diamine | Solvothermal method | Mixture of wurtzite and chalcopyrite structures (polytypism) | sharif.edu |
Doping and Compositional Modification Strategies for CuFeS2
The synthesis of non-stoichiometric CuFeS2, where the elemental ratios deviate from the ideal 1:1:2 for Cu:Fe:S, is a key strategy for tuning its material properties. This is often achieved by carefully controlling the fabrication conditions, such as in mechanical alloying and spark plasma sintering, where sulfur deficiency can be induced. researchgate.net For instance, a sulfur deficiency in chalcopyrite has been shown to reduce both carrier concentration and mobility. researchgate.netresearchgate.net Conversely, an excess of sulfur can lead to a decrease in carrier concentration but an increase in mobility. researchgate.net
Varying the Cu:Fe ratio is another approach to creating non-stoichiometric CuFeS2. researchgate.net However, the effects of this variation can be influenced by other factors, such as a global sulfur deficiency, which can make the resulting chalcopyrite nanocrystals n-type. researchgate.net The formation of non-stoichiometric compounds is crucial for understanding their physical properties and advancing theoretical studies. researchgate.net In some cases, non-stoichiometry can lead to phase transitions, such as a tetragonal to cubic chalcopyrite structure under sulfur-deficient conditions. researchgate.net
Heteroatom substitution, or doping, is a powerful technique to modify the electronic and thermoelectric properties of CuFeS2. This involves replacing one of the constituent elements with another element.
Selenium (Se) Doping: Selenium can be substituted for sulfur in the CuFeS2 lattice, forming CuFeS2-xSex solid solutions. This substitution has been shown to influence the grain size, structure, morphology, and energy gap of the nanoparticles. researchgate.net As the selenium content increases, the grain size and lattice parameters of the chalcopyrite nanoparticles change accordingly. researchgate.net Se-doping can also improve the particle dispersion and allows for the adjustment of the band gap. researchgate.net In thermoelectric applications, substituting sulfur with selenium in CuFeSe2−ySy has been found to enhance phonon scattering, which reduces the lattice thermal conductivity. mdpi.com Specifically, a composition of CuFeSe0.4S1.6 exhibited a significantly lower thermal conductivity compared to pure chalcopyrite. mdpi.com
Nickel (Ni) Doping: Nickel can be introduced as a dopant to substitute for copper in the CuFeS2 structure, creating Cu1-xNixFeS2. This doping strategy has been investigated for its effects on thermoelectric properties. mdpi.comresearchgate.net X-ray diffraction analysis has confirmed the formation of a tetragonal chalcopyrite phase without secondary phases, and a reduction in lattice parameters with increasing Ni content, indicating successful incorporation of Ni at the Cu sites. mdpi.comresearchgate.net Ni-doping leads to n-type conduction, and as the Ni concentration increases, the carrier concentration and electrical conductivity also increase significantly. mdpi.comresearchgate.net However, this is accompanied by a decrease in the Seebeck coefficient. mdpi.comresearchgate.net An optimized composition of Cu0.96Ni0.04FeS2 has been shown to exhibit a higher thermoelectric performance compared to undoped chalcopyrite. mdpi.com
Table 2: Effects of Heteroatom Doping on CuFeS2 Properties This table is interactive. Click on the headers to sort the data.
| Dopant | Site of Substitution | Synthesis Method | Key Effects on Properties | Reference |
|---|---|---|---|---|
| Selenium (Se) | Sulfur (S) | Solvothermal | Increased grain size, altered lattice parameters, adjustable band gap, improved particle dispersion, reduced lattice thermal conductivity. | researchgate.netmdpi.com |
| Nickel (Ni) | Copper (Cu) | Mechanical Alloying & Hot Pressing | n-type conduction, increased carrier concentration and electrical conductivity, decreased Seebeck coefficient, enhanced thermoelectric performance at optimal doping levels. | mdpi.comresearchgate.net |
The fabrication of composite materials, particularly with carbon-based nanostructures, is a promising approach to enhance the properties of CuFeS2 for various applications. These composites leverage the high electrical conductivity and large surface area of carbon materials to improve the performance of CuFeS2.
One common strategy is to embed or anchor CuFeS2 nanoparticles onto carbon matrices. For example, CuFeS2/carbon sphere nanocomposites have been developed to improve capacitive performance. researchgate.net Similarly, CuFeS2 has been integrated with biomass-derived porous carbon to create materials with excellent microwave absorption properties. bohrium.com In these composites, the carbon acts as a conductive network and a support for the CuFeS2 particles.
Graphene, a two-dimensional carbon nanomaterial, is another popular choice for creating CuFeS2 composites. Tetragonal CuFeS2 anchored on ethylenediamine-modified reduced graphene oxide (CuFeS2/EN-rGO) has been synthesized and evaluated as an anode material for sodium-ion batteries. researchgate.net Hierarchical flower-ball-like CuFeS2 embedded in a reduced graphene oxide (rGO) nanosheet matrix has also been fabricated, demonstrating the potential of nano-structuring with conductive networks to boost sodium storage properties. researchgate.net The synthesis of CuFeS2 quantum dots encapsulated in a carbon frame has been reported for application as an anode material in lithium-ion batteries, exhibiting high reversible capacity and superior cycling life. researchgate.net
The fabrication methods for these composites are varied. Solvothermal and hydrothermal methods are commonly used to synthesize the CuFeS2 component directly onto the carbon support. researchgate.netbohrium.com For instance, FeS2-CuFeS2@RPC composites were fabricated by a one-step hydrothermal process. bohrium.com Another approach involves the thermal pyrolysis of a precursor mixture, such as with dopamine (B1211576) hydrochloride, to form a uniform coating of N-doped carbon on the surface of CuFeS2 spheres. bohrium.com This N-doped carbon coating can significantly improve the electronic conductivity and ion diffusion kinetics. bohrium.com
Advanced Characterization of Copper Iron Sulfide Materials
Spectroscopic Analysis of CuFeS₂ Electronic and Vibrational States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing the chemical states of elements on the surface of CuFeS₂. Studies on chalcopyrite have revealed complex surface chemistry, particularly when exposed to oxidative environments.
Upon oxidation, the surface of chalcopyrite can become depleted in metals, a phenomenon resulting from the preferential release of cations. rsc.org Cryo-XPS studies have shown that initial oxidation leads to surfaces depleted in iron but not in copper, with the formation of polysulfide anions (Sₙ²⁻ where n ≥ 5). acs.org As oxidation progresses, a deficit of copper also occurs, and the polysulfide chains grow. acs.org Upon warming to room temperature, these polysulfide species can partially volatilize, with pentasulfide (S₅²⁻) and trisulfide (S₃²⁻) anions becoming more prevalent. acs.org The presence and stability of these polysulfide species are considered a key factor in the passivation of chalcopyrite, which can hinder leaching processes. acs.org
The binding energies of the core level electrons provide insight into the oxidation states of the constituent elements. For instance, the Cu 2p₃/₂ binding energy can help distinguish between Cu(I) and Cu(II) states. In unoxidized chalcopyrite, the copper is generally considered to be in the Cu(I) state, characterized by a principal Cu 2p₃/₂ binding energy near 932.6 eV and the absence of shake-up satellite peaks that are characteristic of Cu(II). geologyscience.rusurfacesciencewestern.com The Fe 2p spectra are used to determine the oxidation state of iron.
Interactive Table: Key XPS Findings for CuFeS₂ Surface Chemistry
| Feature | Observation | Significance | Reference |
| Fe Depletion | Initial oxidation leads to a surface depleted in iron relative to copper. | Indicates preferential leaching of iron from the chalcopyrite lattice. | acs.org |
| Polysulfide Formation | Formation of polysulfide anions (Sₙ²⁻, n ≥ 5) on the oxidized surface. | Contributes to surface passivation and affects reactivity. | acs.org |
| Cu Oxidation State | Predominantly Cu(I) in the bulk, with potential for surface oxidation. | The oxidation state of copper is a key parameter in its electronic structure. | geologyscience.ru |
| Passivation Layer | The stability of "polysulfide" centers is linked to the retarded oxidation and leaching of chalcopyrite. | Important for understanding the material's behavior in hydrometallurgical processes. | acs.org |
X-ray Absorption Spectroscopy (XAS) provides detailed information about the electronic structure and local coordination environment of the absorbing atoms in CuFeS₂. By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), researchers can probe the oxidation states and geometry of copper and iron.
The formal oxidation states of copper and iron in chalcopyrite have been a subject of debate, with proposed models including Cu⁺Fe³⁺S₂²⁻ and Cu²⁺Fe²⁺S₂²⁻. geologyscience.ruarxiv.orggauthmath.com XAS studies at the Cu and Fe K-edges and L-edges help to elucidate this. Cu L-edge XANES spectra of chalcopyrite have been interpreted as being consistent with the Cu(I) formal oxidation state. geologyscience.ru However, some studies have argued that the features in the Cu L₂,₃-edge NEXAFS spectrum could indicate the presence of Cu(II). geologyscience.ru Despite this, the consensus from multiple spectroscopic techniques often favors the Cu⁺Fe³⁺S₂²⁻ model. researchgate.net
Fe K-edge XANES can reveal the oxidation state and coordination geometry of iron. The pre-edge features in the Fe K-edge spectrum are sensitive to the local symmetry and electronic configuration of the iron atoms. researchgate.net S K-edge XAS shows strong hybridization of sulfur p-orbitals with the d-orbitals of the copper and iron cations. researchgate.net This covalent interaction is a defining characteristic of the electronic structure of chalcopyrite. researchgate.net
Interactive Table: XAS Analysis of CuFeS₂ Electronic Configuration
| Edge | Technique | Finding | Implication | Reference |
| Cu L-edge | XANES | The spectra are largely consistent with a formal Cu(I) oxidation state. | Provides evidence against a significant Cu(II) component in the bulk material. | geologyscience.ru |
| Fe K-edge | XANES | Pre-edge features suggest a specific coordination environment and oxidation state for iron, often interpreted as Fe(III). | Helps to determine the electronic and geometric structure around the iron atoms. | researchgate.net |
| S K-edge | XANES | Shows strong hybridization between S p-orbitals and metal d-orbitals. | Indicates a high degree of covalency in the Cu-S and Fe-S bonds. | researchgate.net |
| Cu K-edge | EXAFS | Provides information on the bond lengths and coordination numbers of copper. | Elucidates the local atomic structure around the copper centers. | rsc.org |
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its crystal structure and chemical bonding. The Raman spectrum of chalcopyrite (CuFeS₂) exhibits several characteristic peaks corresponding to the vibrations of the atoms within its tetragonal crystal lattice. journalssystem.comicm.edu.plsemanticscholar.orgjournalssystem.com
The most intense Raman peak for CuFeS₂ is typically observed around 292 cm⁻¹, which is assigned to the A₁ vibrational mode. researchgate.net This mode primarily involves the symmetric stretching of the S-Fe and S-Cu bonds. Other prominent Raman peaks are found at approximately 320 cm⁻¹ and 354 cm⁻¹, which are attributed to B₂ and E modes, respectively. researchgate.net These modes involve more complex atomic motions within the crystal structure. A peak observed near 470 cm⁻¹ can be related to Cu-S bonds. researchgate.net The presence and positions of these peaks are indicative of the chalcopyrite phase and can be used to distinguish it from other copper and iron sulfide (B99878) minerals. journalssystem.comicm.edu.plsemanticscholar.orgjournalssystem.com
Interactive Table: Characteristic Raman Peaks of CuFeS₂
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Reference |
| ~292 | A₁ | The most intense peak, corresponding to the symmetric stretching of S-metal bonds. | researchgate.net |
| ~320 | B₂ | A characteristic vibrational mode of the chalcopyrite structure. | researchgate.net |
| ~354 | E | Another key vibrational mode, often observed alongside the B₂ mode. | researchgate.net |
| ~470 | - | Associated with Cu-S bond vibrations. | researchgate.net |
UV-Visible and Near-Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the optical properties of CuFeS₂, particularly its electronic band structure and optical transitions. Chalcopyrite is a semiconductor with a direct band gap of approximately 0.5-0.6 eV, making it suitable for applications in photovoltaics. nih.gov
The absorption spectrum of CuFeS₂ nanoparticles shows a broad optical resonance peak in the visible region, around 2.5 eV. nsf.gov This feature is attributed to inter-band transitions involving the valence band (VB), an intermediate band (IB), and the conduction band (CB). nsf.gov As the particle size of CuFeS₂ nanoparticles decreases, the optical band gap energy increases due to quantum confinement effects, shifting from 0.78 eV to 1.12 eV as the particle size decreases from 14.6 nm to 4.9 nm. nsf.gov Interestingly, the optical resonance peak energy shows a decrease (redshift) with decreasing particle size, moving from 2.53 eV to 2.37 eV over the same size range. nsf.gov This opposing behavior of the band gap and the optical resonance is a unique characteristic of CuFeS₂ nanoparticles. nsf.gov
Interactive Table: Optical Properties of CuFeS₂ Nanoparticles
| Property | Size Dependence | Value Range | Reference |
| Optical Band Gap | Increases as particle size decreases. | 0.78 eV (14.6 nm) to 1.12 eV (4.9 nm) | nsf.gov |
| Optical Resonance Peak | Decreases as particle size decreases. | 2.53 eV (14.6 nm) to 2.37 eV (4.9 nm) | nsf.gov |
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information on oxidation states, site occupancy, and magnetic properties. In CuFeS₂, Mössbauer spectroscopy has been instrumental in determining the oxidation state of iron.
Studies using Mössbauer spectroscopy have shown that the iron in chalcopyrite is in a trivalent, high-spin Fe³⁺ state. researchgate.net This is evidenced by the measured isomer shift and hyperfine field. researchgate.net The results from Mössbauer spectroscopy support the Cu⁺Fe³⁺S₂²⁻ ionic model for the electronic structure of CuFeS₂. researchgate.netquora.com The technique also reveals that CuFeS₂ is antiferromagnetically ordered at room temperature, with a Néel temperature of approximately 823 K. researchgate.net
Interactive Table: Mössbauer Spectroscopy Findings for CuFeS₂
| Parameter | Finding | Implication | Reference |
| Iron Oxidation State | Fe³⁺ (trivalent) | Supports the Cu⁺Fe³⁺S₂²⁻ electronic configuration. | researchgate.net |
| Spin State | High-spin | Provides details on the electronic arrangement of the d-orbitals of iron. | researchgate.net |
| Magnetic Ordering | Antiferromagnetic at room temperature | Characterizes the magnetic behavior of the material. | researchgate.net |
| Hyperfine Field | Extrapolated to be 363 kOe for ideal CuFeS₂ | Consistent with a high-spin Fe³⁺ state. | researchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules and crystal lattices by measuring the absorption of infrared radiation. While FTIR is broadly applicable in geological sciences for identifying molecular structures, its application to inorganic crystalline materials like CuFeS₂ provides specific information about its bonding. mdpi.com
The FTIR spectrum of CuFeS₂ shows characteristic absorption peaks that can be used for its identification. A notable absorption peak is observed in the vicinity of 570 cm⁻¹, which is attributed to metal-metal interactions within the chalcopyrite structure. researchgate.net Other strong signals in the FTIR spectra of CuFeS₂ have been reported at wavenumbers such as 1147, 1120, 1040, 993, and 960 cm⁻¹. researchgate.net The presence of these peaks confirms the formation of the CuFeS₂ compound. researchgate.net
Interactive Table: Key FTIR Absorption Peaks for CuFeS₂
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~570 | Metal-metal interactions | researchgate.net |
| 960 - 1147 | Characteristic signals of CuFeS₂ | researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a sensitive probe for the local electronic and magnetic environment of nuclei in Copper iron sulfide (CuFeS₂). Due to the antiferromagnetic ordering of the iron (Fe) ions in chalcopyrite, the copper (Cu) nuclei experience a strong internal magnetic field. This phenomenon gives rise to zero-field NMR (ZFNMR) spectra, even in the absence of an external magnetic field researchgate.net.
Studies on powdered chalcopyrite at room temperature have revealed characteristic ZFNMR spectra for both ⁶³Cu and ⁶⁵Cu isotopes. Each spectrum is composed of three distinct lines: an intense central line flanked by two weaker satellite lines at lower and higher frequencies researchgate.net. This triplet structure arises from the interaction between the nuclear quadrupole moment of the copper isotopes and the electric field gradient (EFG) at the Cu site, perturbed by the internal magnetic field.
The application of ⁶³,⁶⁵Cu NMR in a local field has also been employed to investigate doped CuFeS₂ compounds, such as Cu₁₋ₓPdₓFeS₂. In these studies, asymmetric broadening of the NMR resonance lines has been observed, with a smoother decay in the high-frequency region researchgate.net. This line broadening is attributed to an increase in the number of defects within the crystal lattice, such as antisite defects and vacancies, which leads to a wider distribution of the EFG on the resonant copper nuclei researchgate.net. These findings highlight the capability of NMR to detect subtle changes in the local structure and electronic environment of CuFeS₂ upon doping.
Further research has utilized ⁶³,⁶⁵Cu NMR at low temperatures (77K) to estimate the magnetic fields at the copper nuclei researchgate.netresearchgate.net. The analysis of these spectra provides valuable insights into the electron density and spin density distribution within the interplanar regions of the CuFeS₂ structure researchgate.net. While copper in its +1 oxidation state is diamagnetic (3d¹⁰ configuration), the delocalization of spin from neighboring iron atoms can result in a non-zero spin density at the copper sites, which can be probed by NMR acs.org. It is anticipated that NMR and nuclear quadrupole resonance (NQR) can be instrumental in experimentally confirming the valence states of the transition metal atoms in chalcopyrite arxiv.org.
| Isotope | NMR Technique | Key Findings in CuFeS₂ |
| ⁶³Cu, ⁶⁵Cu | Zero-Field NMR (ZFNMR) | Three-line spectrum (central line and two satellites) due to internal magnetic field from antiferromagnetic Fe ions. |
| ⁶³Cu, ⁶⁵Cu | Local Field NMR | Asymmetric line broadening in doped CuFeS₂ indicates an increase in crystal lattice defects. |
| ⁶³Cu, ⁶⁵Cu | Low-Temperature NMR (77K) | Allows for the estimation of local magnetic fields at the Cu nuclei and provides insights into electron and spin density distributions. |
Spectroscopic Ellipsometry for Complex Optical Properties
Spectroscopic ellipsometry has emerged as a powerful non-destructive optical technique for characterizing the complex optical properties of CuFeS₂ thin films and single crystals. This method measures the change in polarization of light upon reflection from a material's surface, from which the dielectric function (ε = ε₁ + iε₂) and other optical constants can be determined over a wide spectral range.
Investigations of single-crystal CuFeS₂ films grown by molecular beam epitaxy have utilized a combination of Fourier-transform infrared (FTIR), visible (VIS), and ultraviolet (UV) spectroscopic ellipsometry to determine the dielectric function from 30 meV to 4.5 eV optica.org. By modeling the ellipsometry data, researchers have been able to extract key electronic and vibrational properties. A critical point analysis of the dielectric function has revealed a direct band gap of 0.76 eV, with an estimated indirect band gap of 0.5 eV optica.org. These values are crucial for understanding the potential of CuFeS₂ in optoelectronic applications.
The technique is also sensitive to the vibrational properties of the material. Optically active infrared phonons have been observed at 319 cm⁻¹ and 350 cm⁻¹ in CuFeS₂ optica.org. The analysis of ellipsometric data can also provide information about the crystal quality of the material. Furthermore, spectroscopic ellipsometry has been used to model the surface layer of CuFeS₂ nanocrystal films using the Bruggeman effective medium approximation, which treats the surface as a mixture of the material and voids researchgate.net. From this modeling, the thickness of both the bulk film and the surface layer can be determined with high precision researchgate.net.
| Property | Value/Observation | Method |
| Direct Band Gap | 0.76 eV | Spectroscopic Ellipsometry (Critical Point Analysis) |
| Indirect Band Gap | ~0.5 eV | Spectroscopic Ellipsometry (Modeling) |
| Infrared Active Phonons | 319 cm⁻¹, 350 cm⁻¹ | Spectroscopic Ellipsometry |
| Carrier Concentration | 8 ± 2 × 10¹⁹ cm⁻³ | Spectroscopic Ellipsometry (Modeling) |
| Film Thickness | Nanometer-scale precision | Spectroscopic Ellipsometry (Modeling) |
| Surface Roughness | Characterizable | Spectroscopic Ellipsometry (Effective Medium Approximation) |
Microscopic and Morphological Investigations of CuFeS₂ Structures
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for the nanoscale characterization of CuFeS₂ materials, providing direct visualization of their morphology, crystal structure, and defects. TEM analysis of CuFeS₂ nanoparticles synthesized by a one-pot facile method revealed the formation of triangular pyramidal, semi-hexagonal, and hexagonal shapes with sizes in the range of 20-25 nm . The shape of the nanocrystals was found to be dependent on the solvent composition, with hexagonal shapes attributed to a wurtzite structure and trigonal shapes to the chalcopyrite structure .
HRTEM studies have provided further insights into the crystal structure of these nanoparticles. For instance, mechanochemically synthesized CuFeS₂ nanoparticles with a mean crystallite size of about 38 ± 1 nm were confirmed to have a tetragonal structure by HRTEM researchgate.net. HRTEM can also reveal the presence of different crystal phases within a single nanocrystal, a phenomenon known as polytypism. In some cases, a chalcopyrite structure was observed to grow on an initial wurtzite crystal .
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)
Scanning Electron Microscopy (SEM) and its high-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to investigate the surface morphology and microstructure of CuFeS₂ materials, from bulk minerals to thin films and nanoparticles. SEM images of natural chalcopyrite minerals show their characteristic massive form, often in association with other minerals like quartz researchgate.net. In synthesized CuFeS₂ powders, SEM can be used to observe changes in particle morphology as a function of processing parameters, such as milling time researchgate.net.
FESEM has been employed to study the morphology of CuFeS₂ thin films deposited under different conditions. For films deposited at 450°C, FESEM revealed nanometer-scale grains with low coalescence, indicating a non-uniform film acs.org. In contrast, films deposited at higher temperatures (500°C and 600°C) exhibited high coalescence and micrometer-scale grains acs.orgnih.gov. The average grain size was found to be dependent on the deposition temperature, with a more homogeneous grain size distribution observed at 600°C nih.gov. In some studies, hydrothermally synthesized CuFeS₂ nanoparticles exhibited an amorphous morphology when observed by FESEM, which was attributed to rapid nucleation and growth kinetics ijraset.com.
Nanoscale Imaging and Morphological Control Verification
The ability to control the size and shape of CuFeS₂ nanocrystals is crucial for tuning their properties for specific applications. Nanoscale imaging techniques, primarily TEM and FESEM, are essential for verifying the success of morphological control strategies. For instance, a one-pot synthesis method demonstrated that the morphology of CuFeS₂ nanocrystals could be controlled by adjusting the ratio of oleic acid to oleylamine (B85491) in the solvent . TEM images confirmed the formation of hexagonal and trigonal nanoparticles under different solvent conditions .
Hydrothermal synthesis has also been shown to be an effective method for producing CuFeS₂ nanoparticles with controlled size. In one study, nanoparticles with an average particle size of 14 nm were successfully synthesized, as confirmed by X-ray diffraction and FESEM imaging ijraset.com. The synthesis temperature and reaction time are critical parameters for controlling the phase and morphology. It has been shown that the structure of CuFeS₂ can be changed from wurtzite to chalcopyrite by increasing the synthesis temperature from 150°C to 270°C .
| Synthesis Method | Controlled Parameter(s) | Resulting Morphology/Size | Characterization Technique(s) |
| One-pot facile method | Solvent ratio (oleic acid/oleylamine) | Triangular pyramidal, semi-hexagonal, hexagonal nanoparticles (~20-25 nm) | TEM |
| Hydrothermal | Synthesis conditions | Amorphous nanoparticles (average size 14 nm) | FESEM, XRD |
| One-pot facile method | Synthesis temperature (150°C to 270°C) | Transition from wurtzite to chalcopyrite structure | TEM, XRD |
| Cathodic Cylindrical Plasma Deposition | Deposition temperature (450°C to 600°C) | Nanometer to micrometer-scale grains in thin films | FESEM |
Diffraction-Based Structural Elucidation of CuFeS₂
Diffraction techniques, including X-ray diffraction (XRD), neutron diffraction, and electron diffraction, are fundamental for determining the crystal structure and phase purity of CuFeS₂. XRD is the most common method for routine structural characterization. XRD patterns of synthesized CuFeS₂ consistently confirm its tetragonal chalcopyrite structure, which belongs to the I4̅2d space group nih.govresearchgate.net.
Rietveld refinement of XRD data allows for the precise determination of lattice parameters. For CuFeS₂ synthesized by mechanical alloying and hot pressing, the lattice parameters were found to be in the range of a = 0.5289–0.5292 nm and c = 1.0419–1.0438 nm, which are in close agreement with standard diffraction data nih.gov. Similarly, for CuFeS₂ nanocrystals, the lattice parameters were determined to be a = b = 0.5289 nm and c = 0.1042 nm researchgate.net. The crystallite size of nanocrystalline CuFeS₂ can also be estimated from the broadening of XRD peaks using the Debye-Scherrer equation.
Neutron diffraction is a particularly powerful tool for studying the magnetic structure of CuFeS₂ due to the interaction of neutrons with magnetic moments. Neutron diffraction experiments have been crucial in investigating the antiferromagnetic nature of chalcopyrite acs.org. These studies have revealed a magnetic phase transition at approximately 50 K, which has been attributed to the appearance of magnetic moments on the copper ions acs.org. Neutron diffraction data has also been used to suggest a very small magnetic moment for copper at low temperatures, on the order of 0.05 µB icm.edu.pl.
Electron diffraction, often performed in conjunction with TEM, provides crystallographic information from very small volumes of material. It can be used to identify the crystal structure of individual nanoparticles and to detect the presence of multiple phases within a sample. For example, electron diffraction has been used to identify different copper sulfide phases that can form during the synthesis of CuFeS₂ .
| Diffraction Technique | Information Obtained for CuFeS₂ |
| X-ray Diffraction (XRD) | Crystal structure (tetragonal chalcopyrite, space group I4̅2d), lattice parameters (a ≈ 5.29 Å, c ≈ 10.42 Å), phase purity, crystallite size. |
| Neutron Diffraction | Magnetic structure (antiferromagnetic), magnetic phase transitions, magnetic moments of individual atoms. |
| Electron Diffraction | Crystal structure of individual nanoparticles, identification of secondary phases. |
1 Cyclic Voltammetry and Galvanostatic Charge-Discharge Analysis
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a material at an electrode-electrolyte interface. For CuFeS₂, CV provides insights into its electrochemical dissolution, oxidation, and reduction processes. electrochemsci.org A typical CV experiment involves scanning the potential of a working electrode containing CuFeS₂ and measuring the resulting current.
The cyclic voltammogram of chalcopyrite exhibits characteristic anodic and cathodic peaks that correspond to specific electrochemical reactions. electrochemsci.org For instance, in an acidic chloride medium, the anodic sweep can show peaks related to the oxidation of chalcopyrite, while the cathodic sweep reveals the reduction of the oxidized species. researchgate.net Studies have identified various redox couples, including those associated with copper and iron species, on the chalcopyrite surface. researchgate.net The shape, position, and intensity of these peaks are dependent on factors such as the electrolyte composition, pH, and the potential scan rate. electrochemsci.org For example, one study using immobilized chalcopyrite microparticles in a hydrochloric acid and sodium chloride electrolyte identified distinct anodic and cathodic peaks, with their characteristics changing between the first and second cycles, indicating changes on the electrode surface. researchgate.net
Galvanostatic charge-discharge (GCD) analysis is another key electrochemical technique, particularly for evaluating the performance of materials in energy storage applications like batteries and supercapacitors. In a GCD test, a constant current is applied to the electrode, and the potential is monitored as the material is charged and discharged. The resulting voltage-time profile provides information about the material's capacity, energy density, and cycling stability.
For CuFeS₂, GCD studies have demonstrated its potential as an electrode material. For example, a composite of flower-ball-like CuFeS₂ with reduced graphene oxide (F-CuFeS₂@RGO) was tested as an anode for sodium-ion batteries. researchgate.net The galvanostatic charge-discharge curves for this material at various temperatures showed distinct voltage plateaus, indicating the electrochemical reactions occurring during sodium ion insertion and extraction. researchgate.net Another study on CuFeS₂ nanomaterial for supercapacitors reported a specific capacitance of 589 F g⁻¹ at a current density of 0.5 A g⁻¹, with good cycling stability over 2000 cycles. researchgate.net
The table below presents a summary of key findings from electrochemical analyses of CuFeS₂.
| Technique | Material | Key Findings |
| Cyclic Voltammetry | Immobilized CuFeS₂ powder | Showed distinct anodic and cathodic peaks related to the electrochemical dissolution in an acidic chloride electrolyte. researchgate.net |
| Cyclic Voltammetry | CuFeS₂ microparticles | Revealed complex voltammetric patterns with an anodic stripping peak around 0.00 V. electrochemsci.org |
| Galvanostatic Charge-Discharge | F-CuFeS₂@RGO composite | Demonstrated potential as an anode for sodium-ion batteries with characteristic charge-discharge plateaus at various temperatures. researchgate.net |
| Galvanostatic Charge-Discharge | CuFeS₂ nanomaterial | Exhibited pseudocapacitive behavior with a high specific capacitance of 589 F g⁻¹ at 0.5 A g⁻¹ and 82% capacitance retention after 2000 cycles. researchgate.net |
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2 Electrochemical Impedance Spectroscopy (EIS) and Mott-Schottky Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the properties of electrochemical interfaces. gamry.com It involves applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response. The impedance data is often visualized in a Nyquist plot (-Im(Z) vs. Re(Z)), where each point corresponds to the impedance at a specific frequency. gamry.com
For CuFeS₂, EIS can be used to study the kinetics of charge transfer processes, the formation of passive films, and the electrical properties of the electrode-electrolyte interface. The Nyquist plot for a CuFeS₂ electrode can reveal features such as semicircles at high frequencies, which are typically associated with the charge transfer resistance and the double-layer capacitance at the interface. researchgate.net The diameter of the semicircle can provide a measure of the charge transfer resistance, which is inversely related to the rate of the electrochemical reaction. The low-frequency region of the plot can provide information about diffusion-controlled processes. By fitting the EIS data to an equivalent electrical circuit model, quantitative values for the different interfacial components (e.g., solution resistance, charge transfer resistance, capacitance) can be extracted. researchgate.net
Mott-Schottky analysis is an electrochemical technique derived from EIS measurements performed at various DC potentials. It is particularly useful for characterizing the semiconductor properties of materials like CuFeS₂. metrohm.com A Mott-Schottky plot is a graph of the inverse square of the interfacial capacitance (1/C²) versus the applied potential. wikipedia.org For a semiconductor, this plot is often linear, and its characteristics can provide key information about the material's electronic properties.
The slope of the linear region of the Mott-Schottky plot is inversely proportional to the charge carrier density (doping density). metrohm.comwikipedia.org The sign of the slope indicates the type of semiconductor: a positive slope is characteristic of an n-type semiconductor, while a negative slope indicates a p-type semiconductor. The intercept of the extrapolated linear portion of the plot with the potential axis gives the flat-band potential, which is the potential at which there is no band bending at the semiconductor-electrolyte interface. metrohm.comwikipedia.org
One study on the effect of mechanical activation on the electrochemical properties of chalcopyrite utilized Mott-Schottky analysis. The results showed a decrease in the flat-band potentials after mechanical activation, suggesting an alteration of the semiconductor properties of the mineral.
3 Corrosion Current Density Measurements
The corrosion of CuFeS₂ is an electrochemical process involving its oxidative dissolution. The rate of this corrosion can be quantified by the corrosion current density (i_corr). A higher corrosion current density corresponds to a faster corrosion rate. This parameter is a critical measure of the material's stability in a given environment.
The corrosion current density of CuFeS₂ can be determined using electrochemical techniques such as Tafel plot analysis, which is derived from potentiodynamic polarization measurements. admiralinstruments.com In this method, the electrode potential is scanned away from the corrosion potential (E_corr) in both the anodic and cathodic directions, and the resulting current is measured. The data is then plotted as potential versus the logarithm of the current density.
The Tafel plot for a corroding system typically shows two linear regions corresponding to the anodic and cathodic reactions. doitpoms.ac.uk By extrapolating these linear (Tafel) regions back to the corrosion potential, the corrosion current density (i_corr) can be determined at their point of intersection. admiralinstruments.com
Studies on the electrochemical oxidation of chalcopyrite have shown that its corrosion behavior is highly dependent on factors like the electrolyte composition, pH, and applied potential. minsocam.org In acidic solutions, the oxidation of chalcopyrite can lead to the formation of various products and passive films on its surface, which can affect the corrosion rate. For instance, the oxidation current density of chalcopyrite in an acidic solution is generally higher than in an alkaline solution, indicating a higher corrosion rate in acidic environments. minsocam.org One study investigating the effect of calcium fluoride on chalcopyrite dissolution at pH 2 found that the corrosion current density changed from 0.316 μA cm⁻² to 0.302 μA cm⁻² with the addition of CaF₂. researchgate.net This indicates that even small changes in the chemical environment can influence the corrosion rate of CuFeS₂.
Surface Area and Porosity Characterization (e.g., BET analysis)
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique used to determine the specific surface area and porosity of materials. In the context of copper iron sulfide (CuFeS₂), particularly in nanoparticle form, these characteristics are pivotal as they influence the material's reactivity, catalytic activity, and performance in applications such as photocatalysis.
Research involving CuFeS₂ nanoparticles synthesized through a hydrothermal method has utilized nitrogen adsorption-desorption isotherms to characterize the material's surface properties. ijraset.com The analysis revealed a significant specific surface area, indicating a mesoporous structure. ijraset.com A larger surface area generally provides more active sites for chemical reactions to occur.
Detailed findings from the BET analysis of hydrothermally synthesized CuFeS₂ nanoparticles show a specific surface area of 62 m²/g. ijraset.com The corresponding pore size was determined to be 10 nm, which classifies the material as mesoporous (pore sizes between 2 and 50 nm). ijraset.com This controlled synthesis results in a regulated pore development, contributing to the substantial surface area. ijraset.com
Table 1: BET Surface Area and Porosity Data for Hydrothermally Synthesized CuFeS₂ Nanoparticles
| Parameter | Value |
| Specific Surface Area | 62 m²/g |
| Pore Size | 10 nm |
| Material Classification | Mesoporous |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability and decomposition behavior of materials like copper iron sulfide. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Studies on CuFeS₂ have shown distinct thermal events under different conditions. In an inert atmosphere, the decomposition of CuFeS₂ begins at approximately 800 K. nih.gov A well-defined endothermic transition observed around 797 K is attributed to the decomposition of chalcopyrite into simpler sulfides (Cu₂S and FeS) and elemental sulfur. researchgate.net TGA of CuFeS₂ powders shows no significant weight loss up to 760 K; above this temperature, sulfur volatilization commences. nih.gov The melting point of CuFeS₂ has been identified at a peak between 1169 and 1170 K. nih.gov
Under an oxidizing atmosphere (static air), the thermal behavior is different. The oxidation of chalcopyrite can lead to a mass gain of 8% in the temperature range of 628–738 K, which corresponds to the formation of copper sulfate. researchgate.net At higher temperatures, decomposition of the newly formed sulfates occurs. For instance, copper sulfate is stable up to 1018 K, after which it can decompose to form copper ferrite. researchgate.net
Table 2: Key Thermal Events for Copper Iron Sulfide (CuFeS₂) from TGA/DSC
| Temperature Range (K) | Atmosphere | Observation |
| 628 - 738 | Air | Mass gain (8%) due to copper sulfate formation |
| 760 | Inert | Onset of sulfur volatilization |
| 797 | Inert | Endothermic decomposition of CuFeS₂ |
| 1169 - 1170 | Inert | Endothermic peak indicating the melting point |
Advanced Applications and Functional Studies of Cufes2
Electrochemical Energy Conversion and Storage Applications of CuFeS2
The demand for efficient and sustainable energy solutions has propelled research into novel materials for energy conversion and storage. CuFeS2 has emerged as a promising candidate due to its electrochemical activity, high theoretical capacity, and good electrical conductivity.
Electrocatalysis for Hydrogen Evolution Reaction (HER)
The electrochemical hydrogen evolution reaction (HER) is a critical component of water splitting for hydrogen production. CuFeS2 has been investigated as a cost-effective electrocatalyst for HER. Nanostructured CuFeS2, prepared via a hydrothermal method, has demonstrated superior electrocatalytic activity for driving the hydrogen evolution reaction in alkaline conditions. Specifically, it exhibits a low overpotential (η10) of 136 mV in a 1.0 M KOH electrolyte, indicating its efficiency in facilitating the generation of hydrogen gas acs.org. The catalytic mechanism for HER on copper-based materials in alkaline media is understood to proceed through the Volmer-Heyrovsky-Tafel mechanism, where the initial adsorption of water molecules and subsequent formation of hydrogen intermediates are key steps.
| Electrocatalytic Performance of Nanostructured CuFeS2 in 1.0 M KOH | |
| Reaction | Overpotential (η10) |
| Hydrogen Evolution Reaction (HER) | 136 mV |
| Oxygen Evolution Reaction (OER) | 320 mV |
| Overall Water Splitting | Cell Voltage |
| CuFeS2 |
Supercapacitor Electrode Materials and Performance
Supercapacitors are energy storage devices known for their high power density and long cycle life. The performance of a supercapacitor is largely dependent on the electrode material. While specific studies focusing solely on CuFeS2 for supercapacitors are emerging, the broader class of transition metal sulfides is recognized for its potential due to high theoretical capacitance. The charge storage mechanism in such materials is primarily based on Faradaic reactions, involving reversible redox processes at the electrode surface. The cycling stability, which is a critical parameter for supercapacitors, is a key area of investigation for CuFeS2-based electrodes.
Lithium-Ion Battery Electrode Materials (Anode and Cathode)
CuFeS2 has been extensively studied as a potential electrode material for lithium-ion batteries (LIBs), demonstrating high theoretical capacities for both anode and cathode applications.
As an anode material, CuFeS2 offers a high theoretical capacity of 587 mAh/g. Flower-ball nanosheet structures of CuFeS2 have been synthesized that exhibit a large initial discharge specific capacity of 532.4 mAh g⁻¹ at 500 mA g⁻¹ with a high initial Coulombic efficiency of 95.7% acs.org. These structures retained 90.5% of their initial capacity after 300 cycles acs.org. In another study, CuFeS2 spike-like nanorods demonstrated an initial discharge capacity of 674.9 mAh/g in an ether-based electrolyte at a rate of 0.2 C xmu.edu.cn. After 50 cycles, a capacity of 425.3 mAh/g was maintained xmu.edu.cn. Furthermore, materials fabricated from natural chalcopyrite ore have shown high specific capacities of 910 mAh·g⁻¹ at 100 mA·g⁻¹ and excellent cyclability, maintaining 908 mAh·g⁻¹ after 60 cycles researchgate.net.
As a cathode material, chalcopyrite CuFeS2 synthesized by a solvothermal process has shown a remarkable room-temperature specific discharging capacity of 1100 mAh g⁻¹ at a current density of 14 mA g⁻¹ researchgate.net. At a higher current density of 350 mA g⁻¹, the specific discharging capacity was still over 500 mAh g⁻¹ researchgate.net.
| Performance of CuFeS2 in Lithium-Ion Batteries | ||||
| Electrode Type | Morphology | Initial Discharge Capacity | Current Density/Rate | Cycling Performance |
| Anode | Flower-ball nanosheets | 532.4 mAh g⁻¹ | 500 mA g⁻¹ | 481.6 mAh g⁻¹ after 300 cycles |
| Anode | Spike-like nanorods | 674.9 mAh/g | 0.2 C | 425.3 mAh/g after 50 cycles |
| Anode | From natural ore | 910 mAh·g⁻¹ | 100 mA·g⁻¹ | 908 mAh·g⁻¹ after 60 cycles |
| Cathode | Solvothermally synthesized | 1100 mAh g⁻¹ | 14 mA g⁻¹ | >500 mAh g⁻¹ at 350 mA g⁻¹ |
Electrochemical Mechanisms in Energy Devices
The electrochemical mechanisms of CuFeS2 in energy devices are complex and involve conversion reactions.
CuFeS2 + 4Li⁺ + 4e⁻ → Cu + Fe + 2Li2S
However, ex-situ studies have revealed a more intricate mechanism, suggesting a hybrid of a lithium-copper iron sulfide (B99878) battery and a Li-sulfur battery, with the formation of intermediate phases researchgate.net. The reversibility of this conversion reaction is crucial for the cycling performance of the battery.
For electrocatalysis , the mechanism of HER on CuFeS2 in alkaline media involves the initial adsorption of water molecules (Volmer step), followed by either the electrochemical desorption of hydrogen (Heyrovsky step) or the chemical recombination of adsorbed hydrogen atoms (Tafel step). The specific rate-determining step can vary depending on the catalyst's surface properties. The OER mechanism is more complex, involving multiple proton-coupled electron transfer steps and the formation of various oxygen-containing intermediates on the catalyst surface.
Catalytic Activity of CuFeS2 in Chemical Reactions
Beyond its applications in electrochemical energy storage, CuFeS2 also exhibits significant catalytic activity in various chemical reactions, particularly in the field of environmental remediation.
CuFeS2 has been successfully employed as a catalyst in photo-Fenton oxidation processes for the degradation of organic pollutants in water. For instance, CuFeS2 prepared by a microwave-assisted method showed remarkable catalytic activity, achieving 99.1% decolorization and 87.3% mineralization of tartrazine (B75150) dye researchgate.net. The catalytic mechanism involves the generation of highly reactive hydroxyl radicals (•OH) through the decomposition of hydrogen peroxide, which is facilitated by the Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺ redox couples present on the surface of CuFeS2 researchgate.net.
Oxidation of Organic Substrates (e.g., Glutathione)
CuFeS2 nanostructures have been identified as effective catalysts for the oxidation of biologically relevant organic substrates, such as glutathione (GSH) acs.org. This catalytic activity is particularly significant in the context of chemodynamic therapy (CDT), a cancer treatment strategy that utilizes the specific chemical environment of tumors acs.org.
Research has shown that CuFeS2 nanoparticles can trigger the oxidation of glutathione, a key antioxidant in cells, thereby disrupting the redox balance within the cellular environment acs.org. This process can lead to an increase in reactive oxygen species (ROS), contributing to selective cell death in cancer cells. Furthermore, these nanoparticles can activate intracellular hydrogen peroxide (H2O2) to oxidize other organic substrates, enhancing the therapeutic effect acs.org. A notable advantage of using CuFeS2 is its stability, which results in negligible leaching of metal ions under conditions mimicking the tumor microenvironment, offering a safer alternative to other metal-based nanocatalysts that may exhibit higher toxicity due to ion release acs.org. The capability of CuFeS2 to both deplete antioxidant species and generate ROS makes it a promising candidate for a single-platform CDT agent acs.org.
Degradation of Organic Pollutants (e.g., Dyes)
The catalytic and photocatalytic properties of copper iron sulfide are effectively harnessed for environmental remediation, specifically in the degradation of persistent organic pollutants like industrial dyes. CuFeS2 acts as a potent catalyst in advanced oxidation processes (AOPs), which generate highly reactive radicals to break down complex organic molecules into simpler, less harmful substances nih.govnih.gov.
Bimetallic CuFeS2 nanoparticles have demonstrated superior photocatalytic activity compared to their monometallic copper sulfide counterparts for the degradation of dyes such as methylene blue and rhodamine B under UV irradiation malayajournal.org. The enhanced performance is attributed to factors like smaller crystal size and higher efficiency in electron-hole regeneration and charge trapping in the bimetallic system malayajournal.org. For instance, studies have shown that CuFeS2 can degrade a higher percentage of these dyes over the same time period compared to copper sulfide alone malayajournal.org. The synergistic effect of copper and iron within the sulfide structure facilitates the effective breakdown of these pollutants mdpi.com.
Photocatalytic Degradation of Dyes using Copper Sulfide vs. Copper Iron Sulfide
| Catalyst | Dye | Degradation Efficiency | Irradiation Time (minutes) | Light Source |
|---|---|---|---|---|
| Copper Sulfide | Methylene Blue | 89% | 180 | UV Light |
| Copper Iron Sulfide (CuFeS2) | Methylene Blue | 93% | 180 | UV Light |
| Copper Sulfide | Rhodamine B | 82% | 180 | UV Light |
| Copper Iron Sulfide (CuFeS2) | Rhodamine B | 86% | 180 | UV Light |
Mechanism of Catalytic Action
The catalytic activity of CuFeS2 in oxidation processes is rooted in its ability to activate oxidants like hydrogen peroxide (H2O2) and persulfate to generate reactive oxygen species (ROS), including hydroxyl radicals (•OH) and sulfate radicals (SO4•−) nih.gov. This process is often described as a heterogeneous Fenton-like reaction.
The mechanism involves the multivalent states of iron (Fe2+/Fe3+) and copper (Cu+/Cu2+) within the chalcopyrite structure nih.gov. The synergistic action between these two metals is crucial; for instance, a charge transfer from Cu+ to Fe3+ can regenerate the active Fe2+ species, which boosts the Fenton-like activity acs.org. The sulfide (S2−) component of CuFeS2 also plays a significant role as an electron donor, further enhancing the Fe3+/Fe2+ catalytic cycle nih.gov. This efficient electron transfer capability is fundamental to the advanced oxidation processes nih.gov. The surface of CuFeS2 provides the active sites for these redox reactions, where oxidants are decomposed into highly reactive radicals that subsequently attack and degrade organic molecules nih.gov. Studies have shown that the iron sites on the chalcopyrite surface are preferentially oxidized compared to the copper sites when exposed to an oxidizing environment researchgate.net.
Photoconversion and Solar Energy Harvesting with CuFeS2
Copper iron sulfide is a material of significant interest for solar energy applications due to its favorable optical and electronic properties. It is an earth-abundant semiconductor with a high absorption coefficient, making it a cost-effective and promising material for photovoltaics and photocatalysis scielo.brnih.gov.
Intermediate Band Semiconductor Concepts for Photovoltaics
CuFeS2 is considered a potential material for intermediate band solar cells (IBSCs), a concept proposed to enhance the efficiency of single-gap solar cells aip.org. The electronic structure of CuFeS2 features an intermediate band (IB) within the main band gap, which is primarily formed by the empty 3d orbitals of iron nih.govnsf.gov.
This intermediate band can absorb lower-energy photons that would typically pass through a conventional semiconductor, creating an additional pathway for generating electron-hole pairs. This two-step photon absorption process (from the valence band to the IB, and from the IB to the conduction band) allows the solar cell to utilize a broader portion of the solar spectrum, thereby increasing its theoretical maximum efficiency aip.org. The presence of these inter-band transitions between the valence band (VB), intermediate band, and conduction band (CB) is responsible for the strong absorption features of CuFeS2 in the visible region nsf.gov. Chalcopyrite materials are being actively studied to realize the potential of the IBSC concept, particularly for thin-film solar cell technologies aip.orgaip.org.
Photocatalytic Mechanisms and Efficiency
The photocatalytic activity of CuFeS2 is initiated by the absorption of light, which generates electron-hole pairs acs.orgnih.gov. For photocatalysis to be effective, these charge carriers must be separated efficiently to prevent their recombination nih.gov. The separated electrons and holes migrate to the surface of the catalyst, where they participate in redox reactions acs.orgnih.gov.
Role as Hole Transport Layers in Device Architectures
Beyond its role as a light-absorbing material, CuFeS2 has shown significant promise as a hole transport layer (HTL) in various solar cell architectures, such as cadmium telluride (CdTe) and perovskite solar cells cambridge.orgresearchgate.net. An HTL facilitates the efficient extraction and transport of photogenerated holes from the absorber layer to the back contact, which is a critical function for high-performance photovoltaic devices researchgate.net.
Electronic Properties of CuFeS2 Nanocrystal Thin Films for HTL Applications
| Property | Value | Measurement Technique |
|---|---|---|
| Conductivity Type | p-type | Thermal-probe measurement |
| Average Sheet Resistance | 7.3 (±3.7) × 104 Ω □−1 | 4-point probe measurement |
| Average Resistivity | 0.16 (±0.06) Ω cm | 4-point probe measurement |
| Identified Electronic Transitions | 0.652 eV, 1.54 eV, 2.29 eV | Spectroscopic ellipsometry |
Thermoelectric Phenomena in CuFeS2 Systems
Copper iron sulfide (CuFeS2), commonly known as chalcopyrite, is a semiconductor material that has garnered interest for its potential in thermoelectric applications. rsc.org Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling. rsc.orgresearchgate.net The efficiency of a thermoelectric material is evaluated by a dimensionless figure-of-merit, zT, defined as zT = S²T/ρκ, where S is the Seebeck coefficient, ρ is the electrical resistivity, κ is the thermal conductivity, and T is the absolute temperature. rsc.org
The Seebeck coefficient (S) is a crucial parameter for thermoelectric performance, representing the voltage generated in response to a temperature difference across the material. CuFeS2 is an n-type thermoelectric material, characterized by a negative Seebeck coefficient. nih.gov Research has shown that pristine CuFeS2 exhibits a high Seebeck coefficient, with values reported to be around -480 µV/K at room temperature. researchgate.net
Various strategies have been explored to enhance the Seebeck coefficient of CuFeS2. One approach involves creating nanostructures of the material. For instance, nano-sized CuFeS2 has demonstrated a Seebeck coefficient of -187 µV/K, an increase from the bulk value of -160 µV/K at room temperature. researchgate.net Another method is through elemental substitution or doping. Substituting copper with elements like manganese (Mn) or cobalt (Co) has resulted in large absolute Seebeck coefficient values, ranging from -220 to -340 μV K⁻¹. rsc.org
The Seebeck coefficient is also highly dependent on temperature. In some studies, the Seebeck coefficient of CuFeS2 has been observed to peak at a certain temperature; for example, a peak of -525 μVK⁻¹ at 475 K has been reported, which then decreases at higher temperatures. nih.gov Conversely, other research has noted an increase in the Seebeck coefficient with temperature, reaching -380 μVK⁻¹ at 630 K. nih.gov These variations highlight the sensitivity of the Seebeck coefficient to factors such as carrier concentration, which can be influenced by processing conditions like hot-pressing temperatures. nih.gov
| Material System | Temperature (K) | Seebeck Coefficient (μV/K) | Reference |
|---|---|---|---|
| Pristine CuFeS2 (Bulk) | Room Temperature | -160 | researchgate.net |
| Pristine CuFeS2 (Nano) | Room Temperature | -187 | researchgate.net |
| Pristine CuFeS2 | 300 | -480 | researchgate.net |
| Cu1−xMxFeS2−y (M = Mn, Co) | Not Specified | -220 to -340 | rsc.org |
| Pristine CuFeS2 | 475 | -525 (Peak) | nih.gov |
| Pristine CuFeS2 | 670 | -365 | nih.gov |
The power factor (PF), defined as S²/ρ, is a key determinant of a material's thermoelectric generation capacity. rsc.org Optimizing the power factor is crucial as it directly influences the zT value. chalmers.se In CuFeS2, there is an inherent inverse relationship between the Seebeck coefficient and electrical conductivity (the reciprocal of resistivity, ρ). mdpi.com Therefore, strategies to enhance the power factor must carefully balance these two properties.
Substitution with other elements has been shown to be an effective method for improving the power factor. For instance, substituting copper with dipositive transition-metal cations can lead to substantial improvements in the power factor by optimizing the carrier concentration. rsc.org In one study, a sample hot-pressed at 773 K exhibited a maximum power factor of 0.81 mWm⁻¹K⁻² at 523 K, a significant improvement over previously reported values for CuFeS2. nih.gov The formation of solid solutions, such as with CuFeSe2, can also enhance the power factor by improving electron transport. mdpi.com
Achieving a high power factor is a significant step toward better thermoelectric performance. Research on carrier-doped CuFeS2 has demonstrated that it can achieve a power factor exceeding 1 × 10⁻³ WK⁻²m⁻¹. researchgate.net The creation of multiphase composites is another approach to enhance the power factor. aps.orgaps.org
| Material/Condition | Temperature (K) | Maximum Power Factor (mWm⁻¹K⁻²) | Reference |
|---|---|---|---|
| CuFeS2 (Hot-pressed at 773 K) | 523 | 0.81 | nih.gov |
| Carrier-Doped CuFeS2 | Not Specified | > 1.0 | researchgate.net |
| Cu0.92Cr0.08FeS2 | 673 | Not specified, but zT of 0.31 achieved | rsc.org |
Thermoelectric materials are pivotal for waste heat recovery, a process that captures heat discarded from industrial processes and other sources to generate useful energy. rsc.orgscholaris.ca CuFeS2, being an earth-abundant and environmentally friendly material, is an attractive candidate for such applications. nih.gov The effectiveness of a material in waste heat recovery is directly tied to its thermoelectric figure-of-merit (zT). rsc.org
Engineering CuFeS2 systems for enhanced waste heat recovery involves simultaneously optimizing the power factor and reducing thermal conductivity. The formation of solid solutions, such as CuFeSe2−ySy, has been shown to significantly decrease thermal conductivity by enhancing phonon scattering due to substitution-induced disorder. mdpi.com For example, CuFeSe0.4S1.6 exhibited a low thermal conductivity of 0.79 Wm⁻¹K⁻¹ at 623 K. mdpi.com
Another effective strategy is the creation of micro-precipitates within the CuFeS2 matrix. In Cr-substituted CuFeS2, the formation of micro/nanometer-sized [Cu,Fe,Cr]3S4 precipitates and nanoscale dislocations effectively scatters a broad spectrum of heat-carrying phonons, leading to a significantly reduced lattice thermal conductivity. rsc.org This approach, combined with an enhanced power factor, resulted in a maximum zT of 0.31 at 673 K for a Cu0.92Cr0.08FeS2 sample, a threefold increase over the pristine material. rsc.org Such advancements make CuFeS2-based systems increasingly viable for practical waste heat recovery applications. e3s-conferences.org
Spintronic Device Concepts Employing CuFeS2
Spintronics is a field of electronics that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information. researchgate.net Magnetic semiconductors like CuFeS2 are of particular interest for spintronic applications due to their potential for tunable charge carrier density and the ability to integrate with existing semiconductor technologies. arxiv.orge3s-conferences.org CuFeS2 is an antiferromagnetic semiconductor with a high Néel temperature of 823 K, making it robust for applications at and above room temperature. arxiv.orgarxiv.org
A significant advantage of CuFeS2 for spintronics is its crystal lattice compatibility with silicon (Si), the cornerstone material of the modern electronics industry. arxiv.orgfrontiersin.org The in-plane lattice parameter of CuFeS2 (5.24 Å) is very similar to that of silicon (5.43 Å). arxiv.org This close lattice matching makes it possible to integrate CuFeS2 thin films with non-magnetic semiconducting structures, opening the door for hybrid devices that combine the functionalities of both materials. researchgate.netarxiv.orgarxiv.org The ability to grow high-quality epitaxial oxide and other complex material films on silicon is a key step toward fabricating novel devices that leverage the unique properties of materials like CuFeS2 within the established Si-based CMOS (complementary metal-oxide-semiconductor) technology framework. frontiersin.org
CuFeS2 belongs to a magnetic symmetry class that allows for the existence of spin-polarized electron bands. arxiv.org This means that in certain energy bands, the electrons predominantly have one spin orientation (spin-up or spin-down). This property is a signature of its magnetic symmetry and is typically associated with ferromagnets, yet CuFeS2 is an antiferromagnet. arxiv.orgarxiv.org This unique combination of properties makes CuFeS2 a compelling material for spintronics.
The spin polarization is particularly noted in the electron bands located at the conduction band minima. arxiv.org Ab initio calculations have confirmed that CuFeS2 exhibits these spin-polarized bands. researchgate.netarxiv.org The conduction bands are dominated by iron (Fe) and sulfur (S) electrons, suggesting that the conduction electrons are strongly coupled to the localized magnetic moments of the iron atoms. arxiv.org This strong coupling is of special interest for exploiting the spin polarization in spintronic devices, where the injection and control of spin-polarized currents are fundamental operations. arxiv.org
Geological and Extractive Metallurgy Research on CuFeS₂
Copper iron sulfide (CuFeS₂), commonly known as chalcopyrite, is the most abundant copper-bearing mineral on Earth and the primary source of copper. geologyscience.comgeology.com Its geological associations and the metallurgical processes required for copper extraction are subjects of extensive research.
Mineralogical Association and Ore Characteristics
Chalcopyrite is found in a wide variety of ore deposits, often in association with other sulfide minerals. geologyscience.com Understanding these associations is crucial for efficient and economical copper extraction.
Commonly Associated Minerals:
Chalcopyrite is frequently found alongside a suite of other minerals, which can vary depending on the geological setting. These include:
Pyrite (B73398) (FeS₂): Often mistaken for gold, pyrite is a very common associate of chalcopyrite. geology.comgeologyin.com
Sphalerite (ZnS): A primary ore of zinc, it is often intergrown with chalcopyrite. geologyin.com
Galena (PbS): The main ore of lead, it is also a common sulfide mineral found with chalcopyrite. geologyin.com
Bornite (Cu₅FeS₄): Another copper iron sulfide, it can occur with chalcopyrite and sometimes tarnishes to a purple or blue iridescence. wikipedia.org
Molybdenite (MoS₂): Particularly common in porphyry copper deposits. bu.edu.eg
Pyrrhotite (Fe₁₋ₓS): A magnetic iron sulfide that can be associated with chalcopyrite. danafloat.com
In addition to these sulfide minerals, chalcopyrite deposits are also characterized by the presence of non-sulfide gangue minerals. These are the commercially worthless minerals that surround or are mixed with the desired ore minerals. Common gangue minerals include quartz, feldspar, mica, and various carbonate minerals. danafloat.comresearchgate.net
Ore Deposit Types and Characteristics:
Chalcopyrite is a key component of several major types of ore deposits:
Porphyry Copper Deposits: These are large, low-to-medium grade deposits associated with intrusive igneous rocks. bu.edu.eg The chalcopyrite in these deposits is often disseminated as fine grains or in a network of small veins called a stockwork. bu.edu.egearthsci.org These deposits are the world's primary source of copper. danafloat.com
Volcanogenic Massive Sulfide (VMS) Deposits: These deposits form on or near the seafloor from hydrothermal fluids associated with volcanic activity. wikipedia.org Chalcopyrite is a significant copper mineral in these massive sulfide lenses.
Sedimentary Exhalative (SEDEX) Deposits: These are formed from the discharge of metal-bearing hydrothermal fluids into sedimentary basins. wikipedia.org
Skarn Deposits: These form when hot, metal-rich fluids from a cooling igneous intrusion interact with and alter surrounding carbonate rocks. geologyscience.com
The characteristics of the ore, such as the grain size of the chalcopyrite, its intergrowth with other minerals, and the nature of the gangue, significantly influence the methods used for mineral processing and metal extraction. For instance, finely disseminated chalcopyrite in porphyry deposits requires extensive grinding to liberate the mineral for flotation.
Table of Commonly Associated Minerals with Chalcopyrite (CuFeS₂)
| Mineral | Chemical Formula | Common Association |
| Pyrite | FeS₂ | Very common sulfide associate. geology.comgeologyin.com |
| Sphalerite | ZnS | Often intergrown, primary zinc ore. geologyin.com |
| Galena | PbS | Common sulfide associate, primary lead ore. geologyin.com |
| Bornite | Cu₅FeS₄ | Copper iron sulfide, can tarnish iridescently. wikipedia.org |
| Molybdenite | MoS₂ | Common in porphyry copper deposits. bu.edu.eg |
| Quartz | SiO₂ | Common gangue mineral. researchgate.net |
| Feldspar | (K,Na,Ca)AlSi₃O₈ | Common gangue mineral. researchgate.net |
| Carbonates | (e.g., Calcite, CaCO₃) | Common gangue minerals, can increase acid consumption in hydrometallurgy. danafloat.com |
Ore Textures and Their Implications:
The microscopic arrangement of minerals, or ore texture, provides valuable information about the formation of the deposit and impacts metallurgical processing. Common textures observed in chalcopyrite ores include:
Disseminated: Fine grains of chalcopyrite are scattered throughout the host rock. This is characteristic of many porphyry copper deposits. bu.edu.eg
Vein-hosted: Chalcopyrite and other minerals fill fractures in the host rock, forming veins. geologyscience.com
Massive: The ore consists of a high concentration of sulfide minerals with little gangue. This is typical of VMS deposits.
Intergrowths: Chalcopyrite is intimately intergrown with other minerals, such as bornite or sphalerite. confex.com These textures can require very fine grinding to achieve liberation for separation.
The presence of certain trace elements within the chalcopyrite crystal lattice can also be characteristic of specific ore deposit types. For example, chalcopyrite from porphyry copper deposits can be enriched in zinc and lead. researchgate.net This geochemical fingerprinting can aid in mineral exploration and understanding ore genesis. researchgate.net
The weathering of chalcopyrite-bearing ores can lead to the formation of a variety of secondary copper minerals in what is known as a supergene enrichment zone. geology.comconfex.com This process can concentrate copper, forming minerals like chalcocite (Cu₂S), covellite (CuS), malachite (Cu₂(CO₃)(OH)₂), and azurite (Cu₃(CO₃)₂(OH)₂). geology.comwikipedia.org The presence of these secondary minerals is a key characteristic of the upper portions of many chalcopyrite deposits.
Hydrometallurgical Leaching Processes and Kinetics
Catalytic Enhancement of Leaching (e.g., Ag+, Pyrite)
The hydrometallurgical processing of copper iron sulfide (CuFeS₂), or chalcopyrite, often faces challenges due to the mineral's refractory nature, which leads to slow dissolution kinetics. To overcome this, various catalytic agents have been explored to enhance the leaching process. Among these, silver ions (Ag⁺) and pyrite (FeS₂) have shown significant potential in accelerating the dissolution of chalcopyrite.
The catalytic effect of pyrite is largely attributed to a galvanic interaction between pyrite and chalcopyrite. mdpi.comnih.gov In this electrochemical couple, pyrite acts as the cathode, providing a surface for the reduction of ferric ions (Fe³⁺), while chalcopyrite acts as the anode and undergoes accelerated oxidative dissolution. mdpi.comresearchgate.net The effectiveness of this galvanic interaction is influenced by the quality of the pyrite, particularly its silver content. mdpi.comnih.gov The Galvanox™ process, for instance, utilizes pyrite as a catalyst at atmospheric pressure and temperatures around 85°C, achieving up to 80% copper recovery in two hours under specific conditions. mdpi.com
Silver ions have also been demonstrated to be a potent catalyst for chalcopyrite leaching. The mechanism involves silver bonding with sulfur released during the leaching process to form silver sulfide (Ag₂S). mdpi.com This maintains electrical contact between chalcopyrite and any present pyrite, facilitating electron transfer and the reduction of Fe³⁺ to Fe²⁺, thereby enhancing the leaching rate. mdpi.com The addition of silver has been shown to significantly improve copper extraction in both chemical and biological leaching processes. google.comresearchgate.net For instance, in one study, the addition of 200 mg of Ag per kg of ore increased copper extraction from 10% to 85% in 14 days of bacterial leaching. google.com However, the high cost of silver and the potential for its loss through precipitation as compounds like argentojarosite have hindered its widespread commercial application. ut.ac.ir
Combining pyrite and silver, such as through the use of silver-coated pyrite, has been found to be particularly effective. ut.ac.ir This approach leverages the galvanic interaction of pyrite while the silver catalyzes the breakdown of the sulfur layer that can passivate the chalcopyrite surface. Research has shown that with silver-coated pyrite, the leaching rate is significantly increased, with complete copper extraction achievable within 10 hours. ut.ac.ir This synergistic effect is attributed to the formation of a porous sulfur layer and silver sulfide (Ag₂S) on the chalcopyrite surface, which prevents passivation and enhances the dissolution process. ut.ac.ir
Table 1: Comparison of Catalytic Leaching Conditions and Outcomes for Chalcopyrite
| Catalyst | Leaching Conditions | Copper Extraction | Time | Reference |
| Pyrite (Galvanox™) | 85°C, 410 mV, 15 g/L H₂SO₄, 5 g/L Fe, 2:1 pyrite:chalcopyrite ratio | 80% | 2 hours | mdpi.com |
| Silver | Bacterial leach, 200 mg Ag/kg ore | 85% | 14 days | google.com |
| Silver-coated Pyrite | H₂SO₄ solution, pH 1.2, 90°C, 460 mV | ~100% | 10 hours | ut.ac.ir |
| Silver ion, Silver sulfide, Silver-bearing concentrate | Bioleaching in shake flasks | 75%, 65%, 67% respectively | 20 days | researchgate.net |
| Pyrite and Silver ions | 80°C, 470 mV, 25 g/L initial acid, 3:1 pyrite:chalcopyrite ratio, 150 ppm Ag⁺ | >95% | <10 hours | srce.hr |
Microfluidic-Based Leaching Studies (Ore-on-a-Chip)
Recent advancements in microfluidics have led to the development of "ore-on-a-chip" platforms, which offer a novel approach to studying the leaching of minerals like copper iron sulfide (CuFeS₂). acs.orgnih.gov These microfluidic devices allow for the investigation of mineral dissolution under precisely controlled conditions, using significantly smaller sample and reagent volumes compared to traditional bulk-scale experiments. acs.orgfrontiersin.org This technology enables faster and more efficient screening of various leaching parameters, providing valuable insights into the complex chemical and physical processes that occur at the mineral-lixiviant interface. acs.orgfrontiersin.org
In a typical ore-on-a-chip setup, a polished, flat sample of chalcopyrite ore is sealed against a microchannel made of a material like polydimethylsiloxane. acs.orgnih.gov The leaching solution is then flowed through the microchannel, and the resulting leachate is collected for analysis. acs.orgnih.gov This setup also allows for the recovery of the ore sample for subsequent surface analysis, providing a comprehensive understanding of the leaching process. acs.orgnih.gov
Studies using ore-on-a-chip platforms have revealed important details about chalcopyrite leaching. For instance, research has shown that the presence of ore impurities can accelerate the leach rate of copper. acs.orgnih.gov X-ray photoelectron spectroscopy analysis of the leached ore surfaces has suggested that iron is preferentially leached in the initial stages, leading to the formation of an iron-deficient sulfide layer. acs.orgnih.gov Importantly, these microfluidic studies have also indicated that under certain conditions, measurable surface passivation may not occur even after extended leaching periods of up to 48 hours. acs.orgnih.gov
The ore-on-a-chip approach provides a powerful tool for case-specific leaching studies, allowing for the rapid and tailored optimization of leaching strategies for different ore types. acs.orgnih.gov By enabling high-throughput screening of leaching conditions, this technology can help in the development of more efficient and environmentally friendly hydrometallurgical processes for copper extraction from chalcopyrite. researchgate.netmurdoch.edu.au
Table 2: Key Findings from Microfluidic-Based Leaching Studies of Chalcopyrite
| Study Focus | Key Findings | Analytical Techniques | Reference |
| Effect of Ore Purity | The leach rate of Cu was faster in the presence of ore impurities (moderate grade) compared to higher purity ore. | Microfluidic analysis, X-ray photoelectron spectroscopy | acs.orgnih.gov |
| Initial Leaching Stage | Fe is preferentially leached in the early stages, forming an iron-deficient sulfide. | X-ray photoelectron spectroscopy | acs.orgnih.gov |
| Surface Passivation | No measurable surface passivation was observed for the conditions studied over 48 hours. | Microfluidic analysis, Surface analysis | acs.orgnih.gov |
| Platform Advantage | Enables faster, more efficient screening of leach parameters using real ore samples for tailored optimization of leach strategies. | Ore-on-a-chip microfluidic platform | acs.orgfrontiersin.org |
Flotation Principles and Surface Chemistry in Mineral Processing
Froth flotation is the predominant method for the beneficiation of copper iron sulfide (CuFeS₂), or chalcopyrite. tandfonline.com This process separates chalcopyrite from gangue minerals by exploiting differences in their surface properties. mdpi.com The inherent hydrophobicity of chalcopyrite is a key factor in its successful flotation. tandfonline.com
The surface chemistry of chalcopyrite plays a critical role in its flotation behavior. Oxidation of the chalcopyrite surface can lead to the formation of a hydrophobic, sulfur-rich layer, which enhances its floatability. tandfonline.comnih.gov However, excessive oxidation can result in the formation of hydrophilic species, such as metal hydroxides, which can depress flotation. tandfonline.comnih.gov The pH and oxidation-reduction potential (Eh) of the pulp are therefore crucial parameters that influence the surface chemistry and, consequently, the flotation performance of chalcopyrite. tandfonline.com
The interaction of chalcopyrite with various reagents is fundamental to the flotation process. These reagents include collectors, frothers, and modifiers. Collectors are organic molecules that adsorb onto the mineral surface, rendering it more hydrophobic. Frothers are added to create a stable froth that carries the hydrophobic mineral particles to the surface. Modifiers, such as pH regulators and depressants, are used to enhance the selectivity of the separation. mdpi.com
Surface Interactions with Reagents
The interaction between chalcopyrite and flotation reagents is a complex process governed by various physical and chemical phenomena. Collectors, which are essential for rendering the mineral surface hydrophobic, can adsorb onto the chalcopyrite surface through chemisorption or physisorption. acs.org
Xanthates are commonly used collectors in chalcopyrite flotation. mdpi.com Their interaction with the chalcopyrite surface is believed to involve the formation of copper xanthate and dixanthogen. The chalcopyrite flotation mechanism is understood to involve the chemisorption of xanthate on the mineral surface. mdpi.com Other collectors, such as dithiophosphates and thionocarbamates, are also effective and operate over a wide pH range. mdpi.com Dithiophosphates are particularly useful in cleaning circuits due to their higher selectivity for copper sulfides over iron sulfides. mdpi.com
The oxidation state of the chalcopyrite surface significantly influences its interaction with collectors. acs.org Mild oxidation can enhance collector adsorption and improve floatability. acs.org However, deep oxidation can lead to the formation of hydrophilic species that hinder collector adsorption and depress flotation. acs.org The presence of other ions in the pulp can also affect reagent adsorption. For example, copper ions (Cu²⁺) tend to predominate on the surfaces of concentrate particles, while iron ions (Fe³⁺) are more prevalent in the tailings. mdpi.com
Selective Separation from Associated Sulfide Minerals
The selective flotation of chalcopyrite from other sulfide minerals, particularly pyrite (FeS₂), is a significant challenge in mineral processing. tandfonline.comacs.org Although chalcopyrite is inherently more hydrophobic than pyrite, this advantage can be diminished by factors such as galvanic interactions, surface oxidation, and pulp chemistry. tandfonline.com
Several strategies are employed to achieve selective separation. The use of depressants that selectively adsorb onto the surface of pyrite, rendering it hydrophilic, is a common approach. acs.org For example, sodium humate has been shown to selectively depress pyrite by adsorbing onto oxidized species on its surface, thereby preventing the adsorption of collectors. acs.org
Controlling the pulp pH is another critical factor in selective separation. The flotation behavior of chalcopyrite and pyrite varies with pH. nih.gov Chalcopyrite generally exhibits good floatability over a broader pH range compared to pyrite. tandfonline.com By carefully controlling the pH, it is possible to create conditions that favor the flotation of chalcopyrite while depressing pyrite. For instance, at high pH (above 9), the formation of hydrophilic iron hydroxides on the pyrite surface can decrease its flotation rate. nih.gov
Galvanic interactions between chalcopyrite and other sulfide minerals, such as pyrrhotite, can also influence their flotation behavior. These interactions can promote the oxidative dissolution of chalcopyrite and lead to the adsorption of dissolved copper ions onto the surface of the other sulfide minerals, affecting their floatability. mdpi.com
Molecular Design of Flotation Reagents
The development of more selective and efficient flotation reagents is an active area of research. Molecular design, aided by computational tools like Density Functional Theory (DFT), is being used to understand the structure-property relationships of flotation collectors and to design new reagents with improved performance. mdpi.comnih.gov
The goal of molecular design is to create collectors that exhibit strong and selective interactions with the chalcopyrite surface. This involves designing molecules with specific functional groups that can form stable chemical bonds with copper atoms on the mineral surface. researchgate.net For example, researchers have investigated the use of dibutyl phosphonate (HDBP) as a selective collector for chalcopyrite. mdpi.com XPS analysis and DFT simulations have shown that HDBP forms strong chemisorption bonds with the chalcopyrite surface. mdpi.com
Another approach is to modify the structure of existing collectors to enhance their selectivity. For instance, a modified xanthate compound, S-benzoyl O-isobutyl xanthate (BIBX), was designed by introducing a carbonyl and a benzyl group into the xanthate structure. uwo.ca This modified collector demonstrated a stronger collecting ability for chalcopyrite and superior selectivity against pyrite compared to conventional xanthates. uwo.ca
Molecular dynamics simulations are also being employed to model the behavior of molecules and mineral surfaces at the atomic level. mdpi.com This provides detailed information about the mechanisms of adsorption and interaction between reagents and minerals, which can guide the design of new and improved flotation reagents. mdpi.com
Environmental Remediation Applications of CuFeS2
Beyond its primary role as a source of copper, copper iron sulfide (CuFeS₂) is being explored for its potential in environmental remediation applications. The unique chemical and physical properties of CuFeS₂, particularly at the nanoscale, make it a promising material for the removal of heavy metal pollutants from wastewater. researchgate.netnih.gov
Recent research has demonstrated the effectiveness of CuFeS₂ quantum dots (QDs) for the removal of hexavalent chromium (Cr(VI)), a highly toxic and carcinogenic pollutant. researchgate.netnih.govacs.org The semiconducting nature of CuFeS₂ QDs, combined with their high surface area and quantum confinement effects, enables the efficient removal of Cr(VI) through a synergistic mechanism of photocatalytic reduction and adsorption. researchgate.netnih.gov
The "mixed redox-couple" of Cu(I)-S-Fe(III) within the crystal structure of CuFeS₂ makes it a good electron donor, facilitating the reduction of Cr(VI) to the less toxic Cr(III). nih.govacs.org The high surface area of the CuFeS₂ QDs then provides ample sites for the adsorption of the resulting Cr(III) ions. acs.org Studies have reported a remarkably high removal capacity of up to 720 mg/g for Cr(VI) under optimal pH conditions, which is superior to many other nanomaterials used for this purpose. nih.govacs.org
Furthermore, CuFeS₂ has been investigated as an electrode material in capacitive deionization systems for the selective removal and recovery of copper ions from electroplating wastewater. researchgate.net This application leverages the electrochemical properties of chalcopyrite to achieve energy-efficient water remediation. researchgate.net These emerging applications highlight the potential of CuFeS₂ as a versatile and effective material for addressing environmental contamination challenges. researchgate.netacs.org
Future Directions and Emerging Research Avenues for Cufes2
Development of Novel CuFeS2-Based Functional Materials
The inherent properties of CuFeS2 make it a versatile platform for the development of novel functional materials with tailored characteristics. Researchers are actively exploring its potential in thermoelectrics, energy storage, and catalysis by manipulating its structure and composition.
One promising area is in thermoelectric materials , which can convert waste heat into useful electrical energy. mdpi.comnih.gov Pristine CuFeS2 is an n-type semiconductor with promising thermoelectric properties. nih.gov Research has shown that forming solid solutions, such as with copper iron selenide (B1212193) (CuFeSe2), can enhance thermoelectric performance by reducing thermal conductivity through increased phonon scattering. mdpi.com Furthermore, creating composites, for instance by introducing spinel-type microprecipitates, can significantly enhance the thermoelectric figure-of-merit (zT), a key performance indicator. rsc.orgrsc.org
In the realm of energy storage , CuFeS2 is being investigated as a high-capacity anode material for both lithium-ion and sodium-ion batteries. acs.orgacs.orgsemanticscholar.org Its layered crystal structure can accommodate the intercalation of ions, and nanostructuring, such as assembling nanosheets into honeycomb-like microspheres, can improve cycling stability and capacity retention by buffering volume expansion during charging and discharging. acs.org Binder-free CuFeS2 thin film electrodes have also demonstrated excellent supercapacitive performance with high specific capacitance and capacitance retention. researchgate.net
Photocatalysis is another area where CuFeS2 is showing significant promise. Its narrow bandgap allows for the absorption of a broad spectrum of light, making it an efficient photocatalyst for the degradation of organic pollutants. ijraset.com Microwave-assisted synthesis methods have been shown to produce CuFeS2 particles with enhanced catalytic activity in photo-Fenton oxidation reactions. researchgate.net Moreover, CuFeS2 quantum dots are being explored for their unique optical and magnetic properties, with potential applications in sensing and optoelectronics. nih.govresearchgate.net
Table 1: Emerging Functional Applications of CuFeS2-Based Materials
| Application Area | Material System/Modification | Key Findings & Performance Metrics |
|---|---|---|
| Thermoelectrics | CuFeSe2-CuFeS2 solid solutions | Reduced lattice thermal conductivity (0.79 Wm⁻¹K⁻¹ at 623 K) due to enhanced phonon scattering. mdpi.com |
| Cr-containing CuFeS2 with spinel-type microprecipitates | Achieved a maximum zT of 0.31 at 673 K, a three-fold increase over the pristine phase. rsc.orgrsc.org | |
| CuFeS2 synthesized by mechanical alloying and hot pressing | Demonstrated a maximum power factor of 0.81 mWm⁻¹K⁻² at 523 K and a zT of 0.32 at 723 K. nih.gov | |
| Energy Storage | CuFeS2 nanosheet-assembled honeycomb-like microspheres (Anode for SIBs) | Reversible capacity of 528 mAh g⁻¹ after 100 cycles with over 86.4% initial capacity retention. acs.org |
| Binder-free CuFeS2 thin film electrodes (Supercapacitor) | Maximum specific capacitance of 537 F/g at 10 mV/s with 93.5% capacitance retention. researchgate.net | |
| Highly crystalline CuFeS2 (Anode for SIBs) | Initial specific capacity of 460 mAh g⁻¹ increased to 512 mAh g⁻¹ in the 150th cycle. acs.org | |
| Photocatalysis | Microwave-assisted synthesized CuFeS2 particles | Achieved 99.1% decolorization and 87.3% mineralization of tartrazine (B75150) dye. researchgate.net |
| CuFeS2 colloidal nanocrystals (Counter electrode in DSSCs) | Power conversion efficiency of 8.10%, comparable to platinum-based cells. rsc.org | |
| Photothermal Therapy | Polymer-functionalized CuFeS2 nanoparticles | High heating performance under near-infrared laser irradiation for controlled drug delivery. nih.govacs.org |
Synergistic Integration of CuFeS2 in Multifunctional Systems
The unique properties of CuFeS2 also make it an excellent candidate for integration into multifunctional systems, where it can contribute to synergistic effects. A notable example is in the field of photothermal therapy , a minimally invasive cancer treatment. CuFeS2 nanoparticles exhibit strong absorption in the near-infrared (NIR) region, allowing them to generate heat upon laser irradiation. nih.govacs.org When functionalized with thermoresponsive polymers, these nanoparticles can act as drug delivery vehicles that release their therapeutic payload in a controlled manner when heated by the laser, combining photothermal damage with chemotherapy for a synergistic anticancer effect. nih.govacs.org
Furthermore, in hydrometallurgical processes for copper extraction, the presence of other sulfide (B99878) minerals can synergistically enhance the leaching of chalcopyrite. For instance, the galvanic interaction between CuFeS2 and minerals like pyrite (B73398) or arsenopyrite (B74077) can promote the dissolution of chalcopyrite. researchgate.netmdpi.com
Advanced Characterization Techniques for In Situ Monitoring
A deeper understanding of the complex processes involving CuFeS2, such as leaching and electrochemical reactions, requires advanced in situ characterization techniques. These methods allow for real-time observation of changes in the material's structure, composition, and properties under reaction conditions.
Electrochemical techniques like electrochemical impedance spectroscopy (EIS) are crucial for studying the dissolution and passivation mechanisms of chalcopyrite during leaching. researchgate.net In situ electrochemical investigations can provide insights into the charge transfer processes at the mineral-electrolyte interface and the formation of passivating layers that can hinder copper extraction. researchgate.netjettiresources.com
Spectroscopic and microscopic techniques are also vital for in situ monitoring. X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) can be used to identify the mineral phases and surface chemical species present during leaching, helping to elucidate the reaction pathways. mdpi.comnih.gov Scanning electron microscopy (SEM) provides morphological information about the mineral surface as it evolves during the leaching process. mdpi.com The combination of these techniques offers a comprehensive picture of the dynamic changes occurring at the chalcopyrite surface. acs.orgmdpi.com Recent advancements in in situ methods, including those utilizing synchrotron X-rays and neutrons, are enabling even more detailed atomic-scale characterization of materials under realistic operating conditions. 4tu.nlresearchgate.netmdpi.com
Predictive Modeling and Machine Learning in CuFeS2 Research
The complexity of CuFeS2-related processes, from mineral processing to the design of novel materials, presents an opportunity for the application of predictive modeling and machine learning. These computational tools can help to optimize processes, accelerate materials discovery, and provide deeper insights into underlying mechanisms.
In mineral processing , machine learning algorithms are being increasingly used for tasks such as predictive modeling of process outcomes, real-time process control, and automated mineral identification. researchgate.netmdpi.com For chalcopyrite ore processing, machine learning models can be trained on plant data to predict and optimize parameters like flotation recovery and concentrate grade, leading to improved efficiency and reduced operational costs. youtube.comresearchgate.net
In materials science , density functional theory (DFT) calculations can be used to predict the structural, electronic, and thermodynamic properties of CuFeS2 and its derivatives. rsc.org This theoretical approach can guide the design of new CuFeS2-based materials with enhanced thermoelectric or catalytic properties. For instance, DFT can help to understand the formation energies of different phases in the Cu-Fe-S system, aiding in the optimization of synthesis conditions for pure chalcopyrite thin films. mdpi.combohrium.com The integration of machine learning with these first-principles calculations can further accelerate the discovery of novel materials with desired functionalities.
The continued exploration of these future directions and emerging research avenues promises to further expand the technological importance of copper iron sulfide far beyond its traditional role as a primary copper ore.
Q & A
Basic: What are the common challenges in preparing CuFeS₂ electrodes for electrochemical studies, and how can they be mitigated?
CuFeS₂ electrodes often face issues such as surface heterogeneity and fracturing during polishing, which compromise electrochemical data reliability. To address this, researchers can adopt carbon paste electrodes (CPEs) or optimize mechanical polishing protocols to minimize surface irregularities. Ensuring uniform particle size distribution during electrode fabrication also enhances reproducibility .
Advanced: How can computational methods like DFT enhance understanding of CuFeS₂'s electrocatalytic mechanisms in redox flow batteries?
Density Functional Theory (DFT) simulations complement experimental data by modeling electronic structures and identifying active sites for polysulfide redox reactions. For instance, DFT studies reveal that CuFeS₂'s sulfur vacancies enhance charge transfer efficiency, aligning with experimental Tafel scans and cyclic voltammetry results. This integrated approach validates catalytic pathways and guides material design for improved battery performance .
Basic: What hydrothermal synthesis parameters are critical for producing phase-pure CuFeS₂ nanocrystals?
Key parameters include precursor molar ratios (Cu:Fe:S = 1:1:2), reaction temperature (160°C), and autoclave duration (12 hours). Using L-cysteine as a sulfur source and maintaining pH > 3 during washing ensures stoichiometric control and phase purity. Post-synthesis vacuum drying at 80°C stabilizes nanocrystal morphology .
Advanced: What statistical experimental design approaches optimize sulfuric acid leaching of roasted CuFeS₂ concentrates?
Box–Wilson experimental design identifies optimal leaching variables: time (10–120 min), solid/liquid ratio (0.01–0.20), and H₂SO₄ concentration (0.01–1.00 M). Response surface methodology (RSM) maximizes copper extraction by mitigating passivation layers formed during roasting at 600°C. This approach improves yield while reducing reagent consumption .
Basic: Which characterization techniques confirm the structural and optical properties of CuFeS₂ quantum dots?
X-ray diffraction (XRD) verifies tetragonal chalcopyrite structure (JCPDS 74-1737), while transmission electron microscopy (TEM) confirms spherical morphology (10–50 nm). Photoluminescence spectra (emission ~620 nm) and magnetic hysteresis loops (via VSM) validate optical and magnetic properties, respectively .
Advanced: How do thermodynamic and kinetic sulfur isotope fractionations during CuFeS₂ and pyrite co-precipitation inform mineralization temperatures?
NanoSIMS analysis distinguishes thermodynamic equilibrium fractionation (temperature-dependent) from kinetic effects, which can skew δ³⁴S values by up to 40.1‰. By isolating equilibrium data, researchers calculate formation temperatures using isotope thermometry, revealing multi-stage sulfur sourcing in hydrothermal systems .
Basic: What are the key steps in synthesizing CuFeS₂ derivatives for antibiotic degradation in wastewater?
A two-step process involves:
Co-precipitation of Fe³⁺, Cu²⁺, and S²⁻ precursors (1:1:2 molar ratio).
Annealing (250–650°C, 5–10°C/min) to form 10–40 nm spherical nanoparticles.
The derivative activates H₂O₂ to generate hydroxyl radicals, achieving >90% antibiotic degradation under optimized pH (8.0) and catalyst loading (0.025 g/L) .
Advanced: How do discrepancies in reported electronic band gaps and magnetic moments of CuFeS₂ challenge material property standardization?
Experimental band gaps vary from 0.33–2.6 eV due to measurement techniques (e.g., four-point conductivity vs. infrared absorption). Similarly, magnetic moments (3.42–3.88 µB/Fe) depend on crystallographic orientation and defect density. Standardizing synthesis protocols and characterization methods (e.g., single-crystal XRD) reduces data variability .
Basic: How does the molar ratio of precursors influence the morphology of CuFeS₂ nanoparticles?
A 1:1:2 Cu:Fe:S ratio yields uniform spherical nanoparticles (10–50 nm). Excess sulfur promotes agglomeration, while Fe deficiency leads to CuS impurities. Adjusting chelating agents (e.g., thiourea) during co-precipitation further refines particle size distribution .
Advanced: What role does Rietveld refinement play in quantifying polymorphic phases in CuFeS₂ nanomaterials?
Rietveld analysis of XRD data quantifies phase fractions (e.g., 92% hexagonal vs. 8% tetragonal) in polymorphic CuFeS₂. This method refines lattice parameters (e.g., a = 5.229 Å, c = 10.422 Å for tetragonal phase) and identifies secondary phases, enabling precise control of material properties for targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
